molecular formula C11H9FN2 B582556 5-(3-Fluorophenyl)pyridin-3-amine CAS No. 1214384-10-7

5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556
CAS No.: 1214384-10-7
M. Wt: 188.205
InChI Key: WYOPIWDOHILQSM-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOPIWDOHILQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673329
Record name 5-(3-Fluorophenyl)pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50673329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214384-10-7
Record name 5-(3-Fluorophenyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214384-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(3-Fluorophenyl)pyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

This compound is a fluorinated aromatic amine derivative of pyridine. Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 5-position.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉FN₂

  • Canonical SMILES: C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Much of the available data is based on computational predictions.

PropertyValueSource
Molecular Weight 188.20 g/mol Calculated
Boiling Point 378.7 ± 32.0 °CPredicted[1]
Density 1.218 ± 0.06 g/cm³Predicted[1]
pKa 5.05 ± 0.22Predicted[1]
LogP 3.05Predicted[1]
PSA (Polar Surface Area) 38.91 ŲPredicted[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine and phenyl rings will show complex splitting patterns due to heteroatom effects and fluorine coupling. The amine protons will likely appear as a broad singlet.
¹³C NMR Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).
¹⁹F NMR A singlet or a narrowly split multiplet is expected for the single fluorine atom on the phenyl ring.
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation may involve the loss of HCN, NH₂, or the fluorophenyl group, guided by the stability of the resulting fragments.[2] The presence of a single nitrogen atom means the molecular ion will have an even mass-to-charge ratio, following the Nitrogen Rule.
Infrared (IR) Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-F stretching (~1000-1300 cm⁻¹).[3]

Synthesis and Experimental Protocols

Proposed Synthesis Pathway: Suzuki Coupling

A plausible synthesis route involves the coupling of a boronic acid derivative with a halogenated pyridine.

  • Reactants: 5-Bromopyridin-3-amine and (3-Fluorophenyl)boronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Base: A base is required, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A mixture of solvents like toluene, ethanol, and water is commonly used.

General Experimental Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-3-amine, (3-fluorophenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).

  • Add the solvent mixture (e.g., toluene/ethanol) and an aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromopyridin-3-amine Mix Combine & Reflux A->Mix B (3-Fluorophenyl)boronic acid B->Mix C Pd(PPh3)4 Catalyst C->Mix D Na2CO3 (Base) D->Mix E Toluene/Ethanol/Water (Solvent) E->Mix Workup Aqueous Workup & Extraction Mix->Workup Reaction Completion Purify Column Chromatography Workup->Purify Crude Product Product 5-(3-Fluorophenyl) pyridin-3-amine Purify->Product Pure Product

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited specific information on the biological activity of this compound itself. However, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active molecules. Derivatives of phenylaminopyrimidine, a related structure, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4]

  • Anticancer Potential: Many pyridine and aminopyridine derivatives have been investigated as anticancer agents.[5][6][7] They can act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.

  • Antimicrobial Activity: The pyridine moiety is present in numerous compounds with antibacterial and antifungal properties.[6][8]

  • Drug Development: As a substituted aminopyridine, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery programs.

The logical workflow for preliminary biological screening of a novel compound like this is outlined below.

Biological_Screening_Workflow cluster_assays Screening Panels start Synthesized Compound (this compound) in_vitro In Vitro Assays start->in_vitro assay1 Cytotoxicity Assay (e.g., MTT on cancer cell lines) in_vitro->assay1 assay2 Antimicrobial Assay (e.g., MIC against bacteria/fungi) in_vitro->assay2 assay3 Enzyme Inhibition Assay (e.g., Kinase panel) in_vitro->assay3 hit_id Hit Identification assay1->hit_id assay2->hit_id assay3->hit_id lead_opt Lead Optimization hit_id->lead_opt Active Compound

Caption: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

Based on safety data sheets for structurally similar compounds like 3-aminopyridine and other fluorinated amines, this compound should be handled with care.[9][10]

  • Hazard Classification: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11] May cause skin, eye, and respiratory irritation.[11]

  • Handling Precautions: Use only in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9][10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Ingestion: If swallowed, immediately call a poison center or doctor.[9]

    • Inhalation: Move the person to fresh air.[9]

References

Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214384-10-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 1214384-10-7, is a substituted aminopyridine derivative.[1][2] Its chemical structure incorporates a fluorophenyl moiety attached to a pyridine ring, a common scaffold in pharmacologically active compounds. A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 1214384-10-7[1][2]
Molecular Formula C₁₁H₉FN₂[1]
Molecular Weight 188.20 g/mol [1][2]
Appearance Off-white to light yellow powder
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol
Storage Store at 2-8°C, protected from light and moisture

Synthesis Protocol

A common synthetic route to this compound involves a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling

Materials:

  • 5-Bromopyridin-3-amine

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and SPhos (0.1 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Logical Workflow for Synthesis:

G reagents 5-Bromopyridin-3-amine + (3-Fluorophenyl)boronic acid + Pd(OAc)₂ + SPhos + K₂CO₃ reaction Suzuki Coupling (1,4-Dioxane/Water, 80-90°C) reagents->reaction workup Aqueous Workup (Ethyl Acetate, Water, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The pyridine and aniline moieties can serve as key pharmacophores that interact with the hinge region of the ATP-binding site of various kinases. The fluorophenyl group can be involved in additional hydrophobic or halogen-bonding interactions within the active site, potentially enhancing potency and selectivity.

Signaling Pathway Inhibition

This compound is a precursor for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. For example, it can be used to synthesize inhibitors of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Kinase Inhibition Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase RTK->DownstreamKinase activates Substrate Substrate Protein DownstreamKinase->Substrate phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->RTK Inhibitor->DownstreamKinase GrowthFactor Growth Factor GrowthFactor->RTK

Potential role of inhibitors derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

References

In-Depth Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of 5-(3-Fluorophenyl)pyridin-3-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further investigation of this compound. All quantitative data is presented in structured tables for ease of comparison, and key conceptual workflows are visualized using diagrams.

Core Compound Properties

This compound, identified by CAS number 1214384-10-7, is a fluorinated aminopyridine derivative. The presence of the fluorophenyl group and the aminopyridine core suggests its potential as a scaffold in medicinal chemistry, offering sites for further functionalization and interaction with biological targets.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and preliminary assessment as a drug candidate.

PropertyValueReference
Molecular Formula C₁₁H₉FN₂[1][2]
Molecular Weight 188.20 g/mol [1][2][3]
CAS Number 1214384-10-7[1][4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general synthetic strategy can be conceptualized based on established organic chemistry principles for the formation of biaryl amines.

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve a Suzuki or Buchwald-Hartwig cross-coupling reaction. The diagram below illustrates a logical workflow for such a synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_product Product Formation cluster_purification Purification A 5-Bromopyridin-3-amine C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C B (3-Fluorophenyl)boronic acid B->C E This compound C->E D Base (e.g., Na₂CO₃, K₂CO₃) D->C F Column Chromatography E->F

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: A General Approach

The following is a generalized protocol based on standard Suzuki coupling reactions. This is a hypothetical procedure and would require optimization.

  • Reaction Setup: To an oven-dried flask, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Potential Applications

While specific biological activities for this compound are not yet extensively reported, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridines have shown a wide range of biological activities, including but not limited to, kinase inhibition and ion channel modulation.

Potential Signaling Pathway Interactions

Given the structural motifs present in this compound, it is plausible that this compound could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for pyridine-containing compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Downstream Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Regulation Compound This compound Compound->Kinase1 Potential Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

The presence of the amine and pyridine nitrogen atoms allows for potential hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorophenyl moiety can engage in hydrophobic and halogen bonding interactions, potentially conferring selectivity and potency.

Future Directions

The information presented in this guide highlights this compound as a compound of interest for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization data.

  • Biological Screening: Comprehensive screening against various target classes (e.g., kinases, GPCRs, ion channels) to identify potential biological activities.

  • In Vitro and In Vivo Studies: For any identified activities, further investigation into the mechanism of action, efficacy, and safety profile in relevant cellular and animal models.

This foundational guide serves to equip researchers with the necessary core knowledge to embark on more detailed studies of this compound and its potential as a valuable scaffold in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 5-(3-Fluorophenyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with commercially available starting materials. The first step involves the formation of a carbon-carbon bond between a pyridine and a phenyl ring via a Suzuki-Miyaura coupling. The subsequent step is the reduction of a nitro group to the desired amine.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction 5-bromo-3-nitropyridine 5-bromo-3-nitropyridine Intermediate 5-(3-fluorophenyl)-3-nitropyridine 5-bromo-3-nitropyridine->Intermediate Pd(PPh3)4, K3PO4 1,4-dioxane/water 3-fluorophenylboronic_acid 3-fluorophenylboronic_acid 3-fluorophenylboronic_acid->Intermediate Final_Product This compound Intermediate->Final_Product SnCl2·2H2O, Ethanol or H2, Pd/C, Ethanol

Caption: Overall synthesis pathway for this compound.

Step 1: Suzuki-Miyaura Coupling of 5-bromo-3-nitropyridine and (3-Fluorophenyl)boronic acid

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and fluorophenyl rings. This reaction is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol

A detailed experimental protocol for a similar Suzuki-Miyaura coupling of a substituted bromopyridine is provided as a strong reference.[1]

  • Reagent Preparation: In a clean, dry Schlenk flask, combine 5-bromo-3-nitropyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Catalyst Addition: To the flask, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 5 mL per 1 mmol of the limiting reagent.

  • Reaction: Stir the reaction mixture vigorously at 85-95°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-(3-fluorophenyl)-3-nitropyridine, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes typical reactant quantities and expected yields for Suzuki-Miyaura coupling reactions of similar pyridine derivatives.[1]

Reagent/ProductMolar RatioTypical Yield (%)
5-bromo-3-nitropyridine1.0-
(3-fluorophenyl)boronic acid1.1 - 1.5-
Palladium Catalyst0.01 - 0.05-
Base (e.g., K₃PO₄, K₂CO₃)2.0 - 3.0-
5-(3-fluorophenyl)-3-nitropyridine-70 - 90

Experimental Workflow

Suzuki_Workflow A Combine Reactants: 5-bromo-3-nitropyridine (3-fluorophenyl)boronic acid K3PO4 B Add Catalyst: Pd(PPh3)4 A->B C Establish Inert Atmosphere: Evacuate & Backfill with N2/Ar B->C D Add Solvents: Degassed 1,4-dioxane/water C->D E Heat and Stir: 85-95°C, 12-18h D->E F Monitor Reaction: TLC or LC-MS E->F G Work-up: Cool, Dilute with EtOAc, Wash with H2O and Brine F->G H Purification: Dry, Concentrate, Column Chromatography G->H I Product: 5-(3-fluorophenyl)-3-nitropyridine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Step 2: Reduction of 5-(3-fluorophenyl)-3-nitropyridine

The final step is the reduction of the nitro group in 5-(3-fluorophenyl)-3-nitropyridine to an amine group, yielding the target compound. Several methods are effective for this transformation.

Method A: Reduction with Tin(II) Chloride

This is a classical and reliable method for the reduction of aromatic nitro groups.

  • Reaction Setup: In a round-bottom flask, dissolve 5-(3-fluorophenyl)-3-nitropyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient alternative for nitro group reduction.

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-(3-fluorophenyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table outlines the typical reagent ratios and expected yields for the nitro reduction step.

MethodReducing AgentMolar Ratio (vs. Nitro Compound)Typical Yield (%)
Tin(II) ChlorideSnCl₂·2H₂O3.0 - 5.080 - 95
Catalytic HydrogenationH₂ (gas)Excess90 - 99
10% Pd/C0.05 - 0.10

Experimental Workflow

Reduction_Workflow cluster_A Method A: Tin(II) Chloride Reduction cluster_B Method B: Catalytic Hydrogenation A1 Dissolve Intermediate in Ethanol A2 Add SnCl2·2H2O A1->A2 A3 Stir at RT or 50-60°C A2->A3 A4 Quench with NaHCO3 A3->A4 A5 Extract with EtOAc A4->A5 P Purification: Column Chromatography or Recrystallization A5->P B1 Dissolve Intermediate in Ethanol/Methanol B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (1-3 atm H2) B2->B3 B4 Filter through Celite B3->B4 B4->P F Final Product: This compound P->F

Caption: Experimental workflows for the nitro reduction step.

Purification and Characterization

The final product, this compound, can be purified to a high degree using standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is an effective method for purification.

  • Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

The identity and purity of the final compound should be confirmed by standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

References

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)pyridin-3-amine, a fluorinated arylpyridine derivative of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is outlined, complete with a detailed experimental protocol. The guide also summarizes the characteristic spectral data for the compound. Furthermore, the potential biological activities of this compound are discussed in the context of related aminopyridine and arylpyridine structures, which have demonstrated notable anticancer and antimicrobial properties. This whitepaper serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .

PropertyValueSource
Molecular Formula C₁₁H₉FN₂-
Molecular Weight 188.20 g/mol -
Predicted Boiling Point ~325.9 ± 42.0 °CBased on 5-Amino-3-fluoropyridine
Predicted Density ~1.299 ± 0.06 g/cm³Based on 5-Amino-3-fluoropyridine
Predicted pKa ~3.20 ± 0.10Based on 5-Amino-3-fluoropyridine
Appearance Expected to be a solid at room temperatureGeneral property of similar aromatic amines

Synthesis and Experimental Protocol

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3] A proposed synthetic pathway is illustrated below.

Proposed Synthetic Scheme

The reaction involves the coupling of 5-bromo-pyridin-3-amine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents reactant1 5-Bromo-pyridin-3-amine catalyst Pd(PPh₃)₄ reactant1->catalyst reactant2 (3-Fluorophenyl)boronic acid reactant2->catalyst base Na₂CO₃ or K₃PO₄ catalyst->base solvent Dioxane/Water base->solvent product This compound solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving aminopyridines.[1][2][3]

Materials:

  • 5-Bromo-pyridin-3-amine

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-pyridin-3-amine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.

G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir final Pure Compound ir->final

Caption: Analytical workflow for the characterization of this compound.

Spectral Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and fluorinated aromatic compounds.[4][5][6]

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would show a characteristic coupling (¹JC-F).
¹⁹F NMR A singlet or a multiplet in the typical range for an aryl fluoride.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine around 3300-3500 cm⁻¹ (two bands). C-N stretching for an aromatic amine around 1250-1335 cm⁻¹. C-F stretching band.[4][5][6][7]
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 188.07. Fragmentation patterns would likely involve the loss of HCN or NH₂ from the pyridine ring.[8]

Potential Biological Activity

Derivatives of aminopyridine and arylpyridine are known to exhibit a wide range of biological activities.[9] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine derivatives.[10][11][12][13] Some related compounds have shown significant inhibitory activity against various cancer cell lines. For instance, certain imamine-1,3,5-triazine derivatives containing a pyridin-3-yl moiety have demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer cells with IC₅₀ values as low as 6.25 µM.[10] The structural motif of this compound makes it a candidate for investigation as a kinase inhibitor, a common mechanism of action for many anticancer drugs.

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Imamine-1,3,5-triazine derivativesMDA-MB-2316.25 µM[10]
5-Aryl-1,2,4-triazol-3-amine analogsSNB-75 (CNS Cancer)PGI of 41.25% at 10⁻⁵ M[14]
Antimicrobial Activity

Fluorinated aminopyridine derivatives have also been investigated for their antimicrobial properties.[9][15][16][17] Studies on fluorinated pyridine nucleosides have reported minimum inhibitory concentrations (MICs) in the range of 1.3 to 4.9 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[16][17] The incorporation of a fluorophenyl group into the aminopyridine scaffold could lead to compounds with promising antibacterial or antifungal activity.

Compound Class Bacterial Strain Activity (MIC) Reference
Fluorinated pyridine nucleosidesS. aureus, E. coli1.3 - 4.9 µg/mL[16][17]
Organoselenium imidazo[1,2-a]pyridinesE. coli2.48 µg/mL[18]

Signaling Pathway Hypothesis

Given that many pyridine-based small molecules exert their anticancer effects by inhibiting protein kinases, a plausible mechanism of action for this compound could involve the inhibition of a kinase signaling pathway that is crucial for cancer cell proliferation and survival.

G receptor Growth Factor Receptor kinase Protein Kinase (e.g., Tyrosine Kinase) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation proliferation Cell Proliferation and Survival substrate->proliferation Signal Transduction inhibitor This compound inhibitor->kinase Inhibition

Caption: Hypothesized kinase inhibition pathway for this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Suzuki-Miyaura cross-coupling. Based on the biological activities of related compounds, it warrants further investigation for its potential anticancer and antimicrobial properties. This technical guide provides a solid foundation for researchers to initiate studies on this and similar fluorinated arylpyridine derivatives.

References

Spectral Data Analysis of 5-(3-Fluorophenyl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 5-(3-Fluorophenyl)pyridin-3-amine. Due to the limited availability of directly published experimental data for this specific molecule, this document presents predicted spectral characteristics based on the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and related compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.21 g/mol Structure: Chemical structure of this compound

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and are intended to provide a reference for spectral interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HPyridine H-2
~7.8 - 8.0d1HPyridine H-6
~7.4 - 7.6m1HFluorophenyl H-5'
~7.2 - 7.4m2HFluorophenyl H-4', H-6'
~7.0 - 7.2m1HFluorophenyl H-2'
~6.8 - 7.0t1HPyridine H-4
~5.5 - 6.0s (broad)2H-NH₂
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show signals corresponding to the eleven carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Chemical Shift (δ, ppm)Assignment
~161 - 164 (d, ¹JCF ≈ 245 Hz)C-3' (C-F)
~145 - 148C-3 (C-NH₂)
~140 - 143C-5
~138 - 141C-2
~135 - 138C-6
~130 - 133 (d, ³JCF ≈ 8 Hz)C-5'
~125 - 128C-1'
~122 - 125C-4
~115 - 118 (d, ²JCF ≈ 21 Hz)C-4'
~112 - 115 (d, ²JCF ≈ 22 Hz)C-2'
~108 - 111 (d, ⁴JCF ≈ 3 Hz)C-6'
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.

m/zPredicted Fragment
188[M]⁺ (Molecular Ion)
171[M - NH₃]⁺
161[M - HCN]⁺
94[C₆H₄F]⁺
78[C₅H₄N]⁺
Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H StretchPrimary Amine
3100 - 3000C-H StretchAromatic
1620 - 1580N-H BendPrimary Amine
1600 - 1450C=C StretchAromatic Rings
1250 - 1200C-F StretchAryl Fluoride
1340 - 1250C-N StretchAromatic Amine

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-500.

    • Inlet System: Direct insertion probe or GC inlet.

  • ESI-MS Acquisition:

    • Mode: Positive ion mode.

    • Nebulizer Gas: Nitrogen.

    • Capillary Voltage: 3-5 kV.

    • Scan Range: m/z 50-500.

Infrared Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Workflow for Spectral Analysis

The general workflow for the acquisition and analysis of spectral data for a novel compound like this compound is illustrated below.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification Reporting Reporting & Documentation Structure_Verification->Reporting

Workflow for Synthesis and Spectral Characterization.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data relies on the logical correlation of information from different spectroscopic techniques to confirm the chemical structure.

Spectral_Interpretation_Logic cluster_data Experimental Data cluster_info Inferred Information H_NMR 1H NMR (Proton Environment) Connectivity Connectivity of Atoms H_NMR->Connectivity C_NMR 13C NMR (Carbon Skeleton) C_NMR->Connectivity MS_Data MS (Molecular Weight & Fragmentation) Molecular_Formula Molecular Formula Confirmation MS_Data->Molecular_Formula IR_Data IR (Functional Groups) Functional_Groups Presence of -NH2, C-F, Aromatic Rings IR_Data->Functional_Groups Structure Final Structure Elucidation Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Logical Flow of Spectral Data Interpretation.

This guide provides a foundational framework for the spectral analysis of this compound. Experimental verification is essential to confirm these predicted spectral characteristics. Researchers can utilize this information for compound identification, structural elucidation, and as a basis for further spectroscopic studies.

Technical Guide to the Solubility of 5-(3-Fluorophenyl)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amines are organic bases, and their solubility can be influenced by the properties of the solvent.[1] Generally, amines are soluble in organic solvents like diethyl ether.[2] The parent compound, pyridine, is miscible with a wide range of solvents, including ethanol, ether, and chloroform, owing to its polar nature.[3][4] However, the introduction of a fluorophenyl group will significantly alter the physicochemical properties, making experimental determination of solubility essential.

Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-(3-Fluorophenyl)pyridin-3-amine in common organic solvents has not been published. Researchers are encouraged to use the experimental protocol outlined in Section 2 to determine these values. Data should be recorded in a structured format for clarity and comparability.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method
Methanol 25 Data to be determined Data to be determined Shake-Flask
Ethanol 25 Data to be determined Data to be determined Shake-Flask
Acetone 25 Data to be determined Data to be determined Shake-Flask
Dichloromethane 25 Data to be determined Data to be determined Shake-Flask
Ethyl Acetate 25 Data to be determined Data to be determined Shake-Flask
Acetonitrile 25 Data to be determined Data to be determined Shake-Flask
Dimethyl Sulfoxide (DMSO) 25 Data to be determined Data to be determined Shake-Flask
N,N-Dimethylformamide (DMF) 25 Data to be determined Data to be determined Shake-Flask
Tetrahydrofuran (THF) 25 Data to be determined Data to be determined Shake-Flask

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, then measure the concentration of the dissolved solute.

Materials:

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent (or a strong solvent like DMSO) to create a stock solution of known concentration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations. Analyze these standards using a validated HPLC method to generate a calibration curve that plots analytical response (e.g., peak area) against concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-5 mL) of the selected organic solvent.[6] The presence of undissolved solid is crucial to ensure saturation is reached.[6]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure the system reaches equilibrium.[6][7] A preliminary time-course study can determine the minimum time required to reach a stable concentration plateau.[6]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[5][8]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.[8] This step is critical to remove any remaining solid particles that would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered saturate with the mobile phase or solvent to bring its concentration within the linear range of the previously generated calibration curve.

  • Quantification: Analyze the diluted sample using the same HPLC method used for the calibration standards. Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report this value as the solubility in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

G process_node process_node start_end_node start_end_node decision_node decision_node output_node output_node start Start: Prepare Materials add_excess Add excess solid compound to known volume of solvent start->add_excess equilibrate Agitate at constant T (24-72 hours) to reach equilibrium add_excess->equilibrate separate Centrifuge to separate solid and liquid phases equilibrate->separate filter Filter supernatant to remove particulates separate->filter analyze Quantify concentration of dissolved compound (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Data calculate->end

Caption: Experimental workflow for the shake-flask solubility method.

G process_node process_node start_end_node start_end_node input_node input_node output_node output_node start Start stock Prepare concentrated stock solution start->stock dilutions Create serial dilutions (calibration standards) stock->dilutions hplc_analysis Analyze standards via HPLC dilutions->hplc_analysis curve Generate Calibration Curve (Concentration vs. Response) hplc_analysis->curve end End curve->end compound Pure Compound compound->stock solvent Solvent solvent->stock

Caption: Workflow for creating an HPLC calibration curve.

References

Illuminating the Structural Landscape of Fluorophenyl-Substituted Pyridinamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of understanding their biological activity and optimizing their therapeutic potential. The 5-(3-Fluorophenyl)pyridin-3-amine scaffold represents a key pharmacophore in the design of various kinase inhibitors and other therapeutic agents. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, this technical guide provides an in-depth overview of the crystallographic analysis of closely related and structurally analogous compounds. By examining these related structures, we can gain significant insights into the molecular conformations, intermolecular interactions, and solid-state packing arrangements that are likely to influence the physicochemical and biological properties of this class of compounds.

This whitepaper will present a comprehensive summary of the crystallographic data, experimental protocols for structure determination, and a discussion of the biological context based on available information for analogous fluorophenyl-pyridinamine derivatives. The methodologies and data presentation formats described herein serve as a valuable resource for researchers and scientists engaged in the structural characterization of similar molecular entities.

Crystallographic Data of Structurally Related Compounds

The following tables summarize the key crystallographic parameters for several compounds that, while more complex, share the core moieties of a fluorophenyl group and a pyridin-amine derivative, often within a pyrazole scaffold. This data provides a reference for the expected crystallographic properties of this compound class.

Table 1: Crystal Data and Structure Refinement for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile [1]

ParameterValue
Empirical FormulaC₂₁H₁₄FN₅
Formula Weight355.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5189 (5)
b (Å)8.1339 (3)
c (Å)20.0009 (13)
α (°)90
β (°)90
γ (°)90
Volume (ų)1711.27 (15)
Z4
Temperature (K)193
RadiationCu Kα (λ = 1.54184 Å)
R[F² > 2σ(F²)]0.038
wR(F²)0.103

Table 2: Crystal Data and Structure Refinement for 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

ParameterValue
Empirical FormulaC₂₀H₁₄FN₅O₂
Formula Weight375.36
Crystal SystemTriclinic
Space Group
a (Å)8.5088 (14)
b (Å)9.8797 (11)
c (Å)10.4264 (14)
α (°)79.906 (10)
β (°)78.764 (10)
γ (°)86.245 (9)
Volume (ų)845.9 (2)
Z2
Temperature (K)193
RadiationCu Kα (λ = 1.54184 Å)
R[F² > 2σ(F²)]0.070
wR(F²)0.247

Table 3: Crystal Data and Structure Refinement for 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine [2]

ParameterValue
Empirical FormulaC₂₀H₁₂Cl₃FN₄
Formula Weight433.69
Crystal SystemTriclinic
Space Group
a (Å)10.2487 (5)
b (Å)10.4643 (5)
c (Å)10.5489 (5)
α (°)109.2377 (10)
β (°)111.4008 (10)
γ (°)98.0304 (11)
Volume (ų)950.03 (8)
Z2
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.031
wR(F²)0.079

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement. The following sections detail the typical methodologies employed for compounds in this class, based on the experimental descriptions for the related structures.[1][2]

Synthesis and Crystallization

The synthesis of fluorophenyl-substituted pyridinamine derivatives often involves multi-step organic reactions. For the specific pyrazole analogues cited, the synthesis generally involves the reaction of a substituted hydrazine with a diketone or a related precursor.

General Synthesis Outline:

  • Precursor Synthesis: Preparation of a suitably substituted β-keto nitrile or a related active methylene compound.

  • Cyclization: Reaction of the precursor with a substituted hydrazine to form the pyrazole ring.

  • Purification: The crude product is typically purified by column chromatography or recrystallization.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate, ethanol, or DMF). The choice of solvent is critical and is often determined empirically.

X-ray Data Collection and Processing

Single-crystal X-ray diffraction data for the related compounds were collected on diffractometers such as the Enraf-Nonius CAD-4 or Bruker SMART APEXII.[1][2]

Data Collection Parameters:

  • Radiation Source: Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.

  • Temperature: Data is often collected at low temperatures (e.g., 173 K or 193 K) to minimize thermal vibrations and improve data quality.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of data.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, and corrections for Lorentz and polarization effects are applied. An absorption correction (e.g., multi-scan) is also typically performed.

Structure Solution and Refinement

The crystal structures are solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[3]

Software:

  • Structure Solution: Programs such as SIR97 or SHELXT are commonly used.[3]

  • Structure Refinement: Refinement is typically carried out using programs like SHELXL.[3]

  • Molecular Graphics: Visualization of the crystal structure is often done with software like PLATON or Mercury.

Refinement Details:

  • Non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model, although in some cases, they may be located in the difference Fourier map and refined isotropically.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.

experimental_workflow Figure 1: Generalized Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis (CIF Generation) structure_refinement->validation

Caption: Generalized Experimental Workflow for Crystal Structure Determination.

Biological Context and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structurally related pyrazole compounds have been investigated as potential inhibitors of p38α MAP kinase and other kinases relevant in cancer.[1][2] The p38α MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.

The diagram below illustrates a simplified representation of the p38α MAP kinase signaling pathway, which is a potential target for this class of compounds.

signaling_pathway Figure 2: Simplified p38α MAP Kinase Signaling Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 activates mkk MKK3 / MKK6 tak1->mkk activates p38 p38α MAP Kinase mkk->p38 activates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor Potential Inhibition by Fluorophenyl-Pyridinamine Derivatives inhibitor->p38

Caption: Simplified p38α MAP Kinase Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and data associated with the crystal structure determination of compounds structurally related to this compound. While the specific crystal structure of the title compound remains to be reported, the detailed analysis of its analogues offers valuable insights into the expected structural features and the experimental protocols required for their characterization. The presented crystallographic data, experimental workflows, and the biological context of related kinase inhibitors serve as a foundational resource for researchers in the field. Future studies that successfully crystallize and determine the structure of this compound will be crucial in further elucidating its structure-activity relationships and guiding the development of new therapeutic agents.

References

Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine and the Commercially Available Isomer 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Direct commercial sources for 5-(3-Fluorophenyl)pyridin-3-amine are not readily identifiable. However, a structurally related isomer, 3-Amino-5-fluoropyridine (CAS No: 210169-05-4) , is widely available from numerous suppliers. This technical guide will focus on this commercially accessible and extensively utilized compound, which serves as a critical building block for researchers, scientists, and drug development professionals.

Overview of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a versatile heterocyclic amine widely employed in medicinal chemistry and materials science.[1][2] Its pyridine core, substituted with both an amino and a fluorine group, provides unique electronic properties and multiple reaction sites. This makes it a valuable intermediate in the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Commercial Availability

3-Amino-5-fluoropyridine is available from a range of chemical suppliers in various purities and quantities. Below is a summary of representative suppliers and their product specifications.

SupplierPurityQuantityPart Number/Link
Sigma-Aldrich Not Specified-----INVALID-LINK-- (Discontinued)
Chem-Impex ≥ 99% (HPLC)---(31]
TCI America >97.0% (GC)1g, 5g--INVALID-LINK--[4]
Aladdin Scientific min 98%10g--INVALID-LINK--[5]
ChemicalBook 99% min-----INVALID-LINK--[6]
Fisher Scientific 98%-----INVALID-LINK--[7]

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

The key physical and chemical properties of 3-Amino-5-fluoropyridine are summarized below.

PropertyValueReference
CAS Number 210169-05-4[1]
Molecular Formula C₅H₅FN₂[1]
Molecular Weight 112.11 g/mol [1]
Appearance White to off-white or light orange solid/crystal[1][4]
Melting Point 85 - 89 °C[1]
Purity ≥ 97-99% (Method dependent)[1][4]
InChI Key ZRORIJXOWXYPMO-UHFFFAOYSA-N
Storage Store at room temperature[1]

Experimental Protocols

Synthesis of 3-Amino-5-fluoropyridine

One documented method for the synthesis of 3-Amino-5-fluoropyridine involves the hydrogenation of a tribrominated precursor.[8]

Reaction: Hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine.

Materials:

  • 3-amino-2,4,6-tribromo-5-fluoropyridine (1.0 eq)

  • Triethylamine (3.0 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst (0.1 g per 2.6 mmol substrate)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (2.6 mmol) and triethylamine (7.9 mmol) in DCM (15 cm³) is prepared.[8]

  • The palladium catalyst (0.1 g) is added to the solution.[8]

  • The mixture is hydrogenated on a Parr apparatus for 18 hours.[8]

  • Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.[8]

  • The aqueous layer is extracted with DCM.[8]

  • The combined organic solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield 3-amino-5-fluoropyridine.[8]

Application in Suzuki-Miyaura Cross-Coupling

3-Amino-5-fluoropyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create C-C bonds. This reaction is fundamental in drug development for synthesizing complex scaffolds. The following is a generalized protocol based on methods for structurally similar aminobromopyridines.[9]

Reaction: Coupling of an aminohalopyridine with an arylboronic acid.

Materials:

  • 3-Amino-5-bromopyridine (as a proxy for reactivity; 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • In a dry reaction flask, combine 3-Amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.[9]

  • Add the palladium catalyst to the mixture.[9]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[9]

  • Add the degassed 1,4-dioxane/water solvent system.[9]

  • Heat the reaction mixture to 80-90 °C and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.[9]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Role in Drug Discovery and Biological Pathways

3-Amino-5-fluoropyridine is a key building block for synthesizing a wide array of biologically active compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

One of its most notable applications is in the synthesis of Ivosidenib , an inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is used to treat acute myeloid leukemia.[6] The general workflow from a simple building block to a complex, biologically active molecule is a cornerstone of modern drug discovery.

G cluster_0 Synthetic Workflow A 3-Amino-5-fluoropyridine (Building Block) C Pd-Catalyzed Cross-Coupling A->C B Coupling Partner (e.g., Arylboronic Acid) B->C D Intermediate Scaffold C->D E Further Functionalization (e.g., Amide Coupling) D->E F Final Bioactive Molecule (e.g., Kinase Inhibitor) E->F

Caption: General synthetic workflow using 3-Amino-5-fluoropyridine.

The derivatives of 3-Amino-5-fluoropyridine can interact with various biological pathways. In the case of Ivosidenib, the molecule targets a specific mutated enzyme (mIDH1) that plays a role in cancer metabolism. The inhibition of this enzyme disrupts the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby interfering with the cancer cell's signaling and promoting differentiation.

G cluster_1 mIDH1 Signaling Pathway in Cancer alphaKG α-Ketoglutarate mIDH1 Mutant IDH1 Enzyme alphaKG->mIDH1 Substrate HG2 2-Hydroxyglutarate (Oncometabolite) mIDH1->HG2 Produces Epigenetics Epigenetic Dysregulation HG2->Epigenetics Ivosidenib Ivosidenib (Derived from Building Block) Ivosidenib->mIDH1 Inhibits Differentiation Block in Cell Differentiation Epigenetics->Differentiation Leukemia Leukemogenesis Differentiation->Leukemia

Caption: Inhibition of the mutant IDH1 pathway by Ivosidenib.

References

Unveiling the Therapeutic Potential of 5-(3-Fluorophenyl)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential biological activity of 5-(3-Fluorophenyl)pyridin-3-amine. It is important to note that, as of the date of this publication, there is no publicly available scientific literature detailing the specific biological profile of this exact molecule. Therefore, this document extrapolates potential activities and methodologies based on the established biological profiles of structurally related aminopyridine and phenylpyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar chemical scaffolds.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorophenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide explores the prospective biological activities of this compound by examining the known activities of its structural analogs.

Potential Biological Activities of Phenylpyridine and Aminopyridine Analogs

Research into structurally related phenylpyridine and aminopyridine derivatives has revealed a diverse range of biological activities, suggesting several potential therapeutic applications for this compound. These include oncology, anti-inflammatory, and neurodegenerative disorders.

Anticancer Activity

A significant body of research points to the potent anticancer effects of this class of compounds. The primary mechanisms of action identified in analogs include:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Phenylpyridine derivatives have shown promise as inhibitors of CDKs, particularly CDK2.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S phase transition and DNA replication, respectively, making them attractive targets for cancer therapy.[2]

  • Tubulin Polymerization Inhibition: Certain 3-phenylpyridine derivatives have been investigated as anti-tubulin agents.[3] By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and cell death.[1][3]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is a critical signaling cascade that is often dysregulated in cancer. Some 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamide scaffolds have been designed as PI3K inhibitors.[4]

  • Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5]

Anti-inflammatory Activity

Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] Selective COX-2 inhibition is a well-established strategy for managing inflammation while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Neurological Applications

Aryl-substituted 2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6][7] This suggests a potential neuroprotective role for compounds with this scaffold.

Other Potential Activities
  • Adenosine Receptor Ligands: Amino-3,5-dicyanopyridines have been shown to act as ligands for adenosine receptors, which are involved in a wide range of physiological processes.[8]

  • Antiparasitic Activity: Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have demonstrated activity against parasites such as Leishmania major.[9]

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported biological activities of various phenylpyridine and aminopyridine derivatives. It is crucial to reiterate that this data is for structurally related compounds and not for this compound itself.

Compound ClassTargetActivity (IC₅₀)Cell Line(s)Reference
Pyrazolo[3,4-b]pyridine derivativesCDK2Varies-[1]
3-Aminoimidazo[1,2-α]pyridine derivative (Compound 12)Cytotoxicity4.15 ± 2.93 µMHT-29[10]
3-Aminoimidazo[1,2-α]pyridine derivative (Compound 18)Cytotoxicity14.39 ± 0.04 µMB16F10[10]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (Compound 17)FLT3-ITD0.8 nM-[5]
Aryl-substituted 2-aminopyridine derivative (Compound 3m)AChE34.81 ± 3.71 µM-[6][7][11]
Aryl-substituted 2-aminopyridine derivative (Compound 3m)BChE20.66 ± 1.01 µM-[6][7][11]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of novel compounds. Below are outlines of key experimental protocols relevant to the potential activities of this compound, based on standard laboratory practices.

Synthesis and Characterization

A general workflow for the synthesis and initial biological evaluation of a small molecule inhibitor like this compound is depicted below.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_cellular Cellular Assays Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Target-based or Phenotypic) Characterization->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (against related targets) Dose_Response->Selectivity_Profiling Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT) Selectivity_Profiling->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of a novel small molecule inhibitor.

CDK2 Kinase Assay (Luminescence-based)

This assay is used to determine the ability of a compound to inhibit the activity of the CDK2 enzyme.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP solution, and a substrate solution (e.g., a specific peptide substrate for CDK2). Prepare serial dilutions of the test compound in the kinase buffer with a constant final DMSO concentration (e.g., 1%).[12]

  • Kinase Reaction: In a 384-well plate, add the test compound or vehicle control. Add the CDK2 enzyme and substrate solution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[12]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read using a plate reader.[12]

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) enzyme activity. The IC₅₀ value is determined by fitting the dose-response data to a suitable equation.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the in vitro polymerization of tubulin.[1]

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP stock solution. Prepare the test compound at various concentrations in the assay buffer.[3]

  • Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor).[3]

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[1][3]

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. The effect of the test compound is determined by comparing the polymerization curve to that of the controls.[3]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10][14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways

Due to the absence of specific biological data for this compound, a definitive signaling pathway cannot be provided. However, based on the activities of its analogs, a potential pathway of action could involve the inhibition of the cell cycle, as depicted in the following diagram.

G Potential Signaling Pathway Inhibition by a Phenylpyridine Analog Compound This compound (or analog) CDK2_CyclinE CDK2/Cyclin E Compound->CDK2_CyclinE Inhibition CDK2_CyclinA CDK2/Cyclin A Compound->CDK2_CyclinA Inhibition G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition S_Phase S Phase (DNA Replication) CDK2_CyclinA->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest S_Phase->Cell_Cycle_Arrest

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a CDK2-inhibiting phenylpyridine analog.

Conclusion and Future Directions

While the specific biological activity of this compound remains to be elucidated, the extensive research on structurally related aminopyridine and phenylpyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The diverse activities observed in its analogs, particularly in the areas of oncology and inflammation, highlight promising avenues for future research.

The immediate next steps for characterizing this compound should involve its synthesis and purification, followed by a comprehensive screening campaign against a panel of relevant biological targets, including various kinases (CDKs, PI3K, FLT3), COX enzymes, and cholinesterases. Subsequent cell-based assays will be crucial to determine its cytotoxic and cytostatic effects and to begin to unravel its mechanism of action. This systematic approach will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-3-aminopyridine scaffolds are crucial pharmacophores in modern drug discovery, frequently found in molecules targeting a range of diseases, including cancer and inflammatory disorders. Their rigid structure and capacity for diverse substitutions make them ideal for developing selective kinase inhibitors. The introduction of a fluorine atom, as in the 5-(3-fluorophenyl)pyridin-3-amine core, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This document provides detailed protocols for the synthesis of this compound and its derivatives, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-suited for this transformation due to its mild conditions and tolerance of various functional groups, including the essential primary amine on the pyridine ring.[1] An alternative synthetic strategy, the Buchwald-Hartwig amination, also provides a powerful method for the formation of the key C-N bond and will be briefly discussed.[2][3][4][5][6]

Synthetic Strategies

The principal retrosynthetic analysis for this compound points to two primary disconnection approaches:

  • Suzuki-Miyaura Coupling: This approach involves the formation of the C-C bond between the pyridine and fluorophenyl rings. The key starting materials are 3-amino-5-bromopyridine and 3-fluorophenylboronic acid. This method is often preferred due to the commercial availability and stability of a wide range of boronic acids.[1][7][8]

  • Buchwald-Hartwig Amination: This alternative strategy forms the C-N bond. The reaction would couple 5-(3-fluorophenyl)pyridine with an ammonia equivalent or a protected amine at the 3-position. While highly effective, this route may require additional steps for the introduction and potential deprotection of the amino group.[2][3][4]

This application note will focus on providing detailed protocols for the Suzuki-Miyaura coupling approach.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of 5-aryl-3-aminopyridine derivatives, based on literature precedents for similar substrates.[7][9]

EntryAryl Boronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1578
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1582
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9018Est. 75-85
43-Fluorophenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)DMF/H₂O (5:1)10012Est. 80-90
5Phenylboronic acid (Microwave)Pd(dppf)Cl₂ (5)dppfK₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1200.5Est. >90

Estimated yields for this compound are based on typical outcomes for similar Suzuki-Miyaura couplings.[1][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

This protocol details the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with 3-fluorophenylboronic acid using a standard palladium catalyst and conventional heating.

Materials:

  • 3-Amino-5-bromopyridine

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL of solvent mixture per 1 mmol of 3-amino-5-bromopyridine).[1]

  • Reaction: Stir the reaction mixture vigorously at 80-90 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product using NMR, MS, and other relevant analytical techniques.

Protocol 2: Accelerated Synthesis via Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times for Suzuki-Miyaura couplings.

Materials:

  • As listed in Protocol 1

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine 3-amino-5-bromopyridine (1.0 eq), 3-fluorophenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).[1]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.

  • Microwave Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal conditions should be determined for specific derivative syntheses.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol (steps 6-9).[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)L2-Ar' pd2_complex->pd2_aryl_complex Ar'-B(OH)2 Base transmetalation Transmetalation pd2_aryl_complex->pd0 product Ar-Ar' (Product) pd2_aryl_complex->product reductive_elimination Reductive Elimination aryl_halide 3-Amino-5-bromopyridine (Ar-X) boronic_acid 3-Fluorophenylboronic Acid (Ar'-B(OH)2) base Base (e.g., K3PO4)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - 3-Amino-5-bromopyridine - 3-Fluorophenylboronic acid - Base inert Establish Inert Atmosphere reactants->inert catalyst Add Pd Catalyst and Solvents heat Heat Reaction Mixture (Conventional or Microwave) catalyst->heat inert->catalyst monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)pyridin-3-amine is a valuable heterocyclic building block in the field of medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The presence of a 3-fluorophenyl group can enhance binding affinity through favorable interactions and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability. The amino group at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophoric features, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.

Target Kinases and Signaling Pathways

Derivatives of aminopyridines are known to target a wide range of kinases involved in oncogenic signaling. Based on the structural motif of this compound, potential kinase targets include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and non-receptor tyrosine kinases like the Src family kinases. These kinases are central components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving key proteins like RAS, RAF, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Kinase Inhibitor (e.g., Derivative of This compound) Inhibitor->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds Synthetic_Workflow Start This compound Step1 Acylation with 4-chlorobutyryl chloride Start->Step1 Intermediate1 Intermediate 1: N-(5-(3-fluorophenyl)pyridin-3-yl)-4-chlorobutanamide Step1->Intermediate1 Step2 Suzuki Coupling with (4-(dimethylamino)phenyl)boronic acid Intermediate1->Step2 FinalProduct Final Product: Potential Kinase Inhibitor Step2->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Application Notes and Protocols for Coupling Reactions of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common and synthetically useful coupling reactions of 5-(3-Fluorophenyl)pyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The following sections detail reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, assuming a suitable leaving group (e.g., bromine) is present at that position. While no direct examples for this compound were found, the following protocol is based on the successful coupling of the closely related 5-bromo-2-methylpyridin-3-amine and can be adapted.[1]

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from a similar substrate):
  • To a reaction vessel, add 5-bromo-3-(3-fluorophenyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine

The following table summarizes the yields obtained for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, providing an indication of expected yields.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with various aryl or heteroaryl halides.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-Aryl-5-(3-fluorophenyl)pyridin-3-amine reactant1->product Buchwald-Hartwig Amination reactant2 Aryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Phosphine Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs₂CO₃) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol (General):
  • In a glovebox, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%) to a reaction tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

The optimal conditions for Buchwald-Hartwig aminations can vary significantly depending on the specific substrates. The following table provides a general guide to common catalysts, ligands, bases, and solvents used in these reactions.[2][3]

ComponentExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Typically used in 1-5 mol% loading.
Ligand Xantphos, BINAP, RuPhos, XPhosThe choice of ligand is crucial for reaction efficiency.
Base Cs₂CO₃, K₃PO₄, NaOt-Bu, K₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are required.

Amide Coupling (N-Acylation)

Amide bond formation is a fundamental transformation in organic synthesis. This compound can be readily acylated with a variety of carboxylic acids or their activated derivatives.

Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-(5-(3-fluorophenyl)pyridin-3-yl)amide reactant1->product Amide Coupling reactant2 Carboxylic Acid (R-COOH) reactant2->product coupling_agent Coupling Agent (e.g., HATU, EDC) coupling_agent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: General workflow for the amide coupling reaction.

Experimental Protocol (Using a Coupling Agent):
  • To a solution of the carboxylic acid (1.1 equiv.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Common Amide Coupling Reagents

A variety of coupling reagents are available for amide bond formation, each with its own advantages.[4]

Coupling ReagentActivating AgentByproductsNotes
HATU 7-Aza-1-hydroxybenzotriazoleTetramethylureaHighly efficient, often used for difficult couplings.
EDC -Water-soluble ureaByproduct is easily removed by aqueous workup.
DCC -Dicyclohexylurea (DCU)DCU is a precipitate that can be removed by filtration.
PyBOP 1-HydroxybenzotriazoleHexamethylphosphoramide (HMPA) byproduct is carcinogenic.Highly effective but use with caution.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and reagent stoichiometry, may require optimization for specific substrates to achieve optimal yields and purity. It is essential to consult relevant literature and perform small-scale test reactions before scaling up. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the N-Arylation of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 5-(3-fluorophenyl)pyridin-3-amine, a critical transformation in the synthesis of various pharmaceutical candidates. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are widely employed for the formation of carbon-nitrogen (C-N) bonds.[1][2]

The successful N-arylation of this compound allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of methodology may depend on the specific arylating agent, functional group tolerance, and desired scale of the reaction.

Data Presentation: Representative Reaction Conditions for N-Arylation of Heterocyclic Amines

The following table summarizes typical reaction conditions for palladium-catalyzed and copper-catalyzed N-arylation of aminopyridine derivatives and other related heterocyclic amines, providing a strong starting point for the optimization of the N-arylation of this compound.

Coupling MethodCatalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-HartwigDichlorobis(triphenylphosphine)palladium(II)XantphosSodium tert-butoxideTolueneReflux27-82[3]
Buchwald-HartwigPd₂(dba)₃XPhosNaOtBuToluene80-110High[4]
Buchwald-HartwigPd(OAc)₂(rac)-BINAPCs₂CO₃Toluene~100High[5]
Ullmann-TypeCopper(I) Iodide (CuI)L-ProlineK₂CO₃ / Cs₂CO₃DMSO40-90Good to Excellent[6][7]
Ullmann-TypeCopper NanoparticlesLigand-freeK₂CO₃DMSO120~93[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[1][8] This protocol is adapted from established procedures for the N-arylation of aminopyridines.[9]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, or BINAP)[3][4][5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical equipment for reaction monitoring (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow Buchwald-Hartwig N-Arylation Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Reactants & Reagents to Flask (Amine, Aryl Halide, Base) B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D Start Reaction E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper catalysts.[2] Modern variations often use ligands to facilitate the reaction under milder conditions than the harsh, high-temperature protocols of the past.[10][11]

Materials:

  • This compound

  • Aryl halide (preferably aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline, N-methylglycine) (optional, but recommended)[7]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • High-boiling polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical and purification equipment as described in Protocol 1.

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.1-2.0 equiv.), the copper(I) catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO) to the reaction vessel.

  • Reaction Execution: Seal the vessel or equip it with a condenser and heat the mixture under an inert atmosphere to the required temperature (typically 90-150 °C).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the N-arylated product.

Diagram of the Catalytic Cycle for C-N Coupling:

CN_Coupling_Cycle Simplified Catalytic Cycle for C-N Cross-Coupling M0 M(0) M_OA Ar-M(II)-X M0->M_OA Oxidative Addition (Ar-X) M_Amine [Ar-M(II)-NHR']-X M_OA->M_Amine + H₂NR' M_Amido Ar-M(II)-NR' M_Amine->M_Amido - HX (Base) M_Amido->M0 Reductive Elimination Product Ar-NHR' M_Amido->Product

Caption: Simplified catalytic cycle for cross-coupling amination.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere where appropriate.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

These protocols provide a comprehensive starting point for the N-arylation of this compound. Researchers should note that reaction conditions may require optimization for specific substrates to achieve the best results.

References

Application Notes and Protocols: 5-(3-Fluorophenyl)pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)pyridin-3-amine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural motif, featuring a pyridine ring linked to a fluorophenyl group, is a common feature in a variety of potent and selective therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design. These application notes provide an overview of its utility, focusing on its application in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are implicated in inflammatory diseases and cancer.

Application: Building Block for p38 MAPK Inhibitors

The this compound core is a validated pharmacophore for targeting the ATP-binding site of p38 MAPK. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the fluorophenyl group can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Quantitative Data: In Vitro Inhibitory Activity of Structurally Related p38 MAPK Inhibitors

While a specific compound directly synthesized from this compound with corresponding public IC50 data was not identified in the literature search, the following table presents the inhibitory activities of structurally related and well-characterized p38 MAPK inhibitors to provide a benchmark for potency. These compounds share the critical pyridinyl-phenyl scaffold.

Compound Namep38α IC50 (nM)p38β IC50 (nM)Cell-Based TNF-α Inhibition IC50 (nM)Reference Compound(s)
TAK-715 7.120048 (LPS-stimulated THP-1 cells)N/A
SB 203580 50500N/AAdezmapimod
SB 202190 50100N/AN/A

Note: The data for TAK-715, SB 203580, and SB 202190 are provided for comparative purposes to illustrate the potency of inhibitors containing a pyridinyl-phenyl core structure.[1][2]

Experimental Protocols

The synthesis of p38 MAPK inhibitors from this compound typically involves functionalization of the amino group, often through an amide coupling reaction. The following is a generalized protocol for the synthesis of a hypothetical inhibitor.

Protocol 1: Synthesis of an N-Acyl Derivative of this compound

This protocol outlines a general procedure for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a substituted benzoic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the IC50 value of a test compound against p38α MAPK.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., a specific peptide or protein like ATF2)

  • ATP

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be close to the Km value for p38α.

    • Add 2 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and is involved in cell differentiation, apoptosis, and autophagy.

p38_MAPK_pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response Inhibitor This compound -based Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the inhibitory action of a potential inhibitor.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a potential inhibitor to its biological evaluation.

experimental_workflow Start This compound + Carboxylic Acid Coupling Amide Coupling Reaction Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-Acyl Derivative Purification->Product Assay In Vitro Kinase Assay (p38 MAPK) Product->Assay Data IC50 Determination Assay->Data

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

References

Application Note: HPLC Analysis for Purity Determination of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(3-Fluorophenyl)pyridin-3-amine purity. The method is suitable for quality control and purity assessment in research and drug development settings. Separation is achieved on a C18 column with gradient elution using a mobile phase of acetonitrile and a phosphate buffer. The method demonstrates good selectivity for the main compound from potential impurities and degradation products.

Introduction

This compound is a substituted aminopyridine derivative. Substituted pyridines are crucial building blocks in the pharmaceutical and chemical industries.[1][2] The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that can impact safety and efficacy. Therefore, a reliable and accurate analytical method is essential for quantifying the purity and impurity profile of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its precision and accuracy.[3] This document provides a detailed protocol for an RP-HPLC method developed for this purpose.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Deionized or Milli-Q water

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions were established based on common practices for analyzing aromatic amines and pyridine derivatives.[3][5]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Solution Preparation
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution following the same procedure as the reference standard.

Experimental Workflow

The general workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow prep Solution Preparation instrument Instrument Setup (Chromatographic Conditions) prep->instrument Load Solutions sst System Suitability Test (Inject Standard) instrument->sst Equilibrate System analysis Sample Analysis (Inject Sample) sst->analysis If SST Passes data Data Processing (Peak Integration) analysis->data report Report Generation (Calculate Purity) data->report

Fig 1. HPLC analysis workflow from preparation to reporting.

Results and Discussion

Method Specificity

The method should be specific for the analysis of this compound. The chromatogram of the sample solution should show a well-resolved peak for the main component, free from interference from potential impurities or degradation products. Common impurities in pyridine synthesis can include starting materials, byproducts, or residual solvents.[6][7] The gradient elution is designed to separate compounds with a range of polarities.

Data Presentation

The purity of the sample is calculated based on the area percentage of all the peaks in the chromatogram. The following table presents hypothetical data for a sample analysis.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515000.15Impurity A
212.899500099.50This compound
318.235000.35Impurity B
Total 1000000 100.00
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A standard solution is injected five times, and the following parameters are evaluated:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • %RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Conclusion

The described RP-HPLC method is precise, specific, and suitable for the routine purity analysis of this compound. The chromatographic conditions are optimized to provide good resolution and peak shape. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of this compound and similar aromatic amine derivatives.

References

Application Note: 1H NMR Characterization of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characterization of 5-(3-Fluorophenyl)pyridin-3-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The following document provides the predicted ¹H NMR data, a detailed experimental protocol for sample preparation and data acquisition, and visualizations of the molecular structure and experimental workflow. This information is intended to guide researchers, scientists, and drug development professionals in the structural elucidation and verification of this compound.

Introduction

This compound is a heterocyclic amine containing a pyridine ring substituted with an amino group and a fluorophenyl group. As a potential intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is critical. ¹H NMR spectroscopy is a powerful analytical technique for determining the chemical structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of protons. This note presents the predicted ¹H NMR spectral data for this compound and a standardized protocol for its experimental verification.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, a spectrum was predicted using advanced computational algorithms. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. The data was predicted for a spectrum recorded in Deuterated Chloroform (CDCl₃) at a frequency of 400 MHz.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.15d1.81H
H-47.98t2.11H
H-68.25d2.41H
H-2'7.32ddd8.0, 2.0, 0.91H
H-4'7.10dddd8.3, 2.5, 1.0, 1.01H
H-5'7.42td8.0, 5.71H
H-6'7.25dt7.7, 1.21H
-NH₂3.85br s-2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and often appears as a broad singlet.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16 to 64 (adjust to achieve adequate signal-to-noise ratio)

  • Relaxation Delay: 1.0 - 5.0 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 0-16 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Molecular Structure and Proton Numbering:

Figure 1: Chemical structure of this compound with proton numbering.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire FID (16-64 scans) instrument->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS (0.00 ppm) phase_base->calibrate analyze Integrate & Analyze (δ, J, multiplicity) calibrate->analyze

Figure 2: Workflow for the ¹H NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The predicted spectral data serves as a valuable reference for chemists to confirm the structure of this compound. The detailed experimental protocol ensures reproducible and high-quality data acquisition. The provided visualizations aid in the understanding of the molecular structure and the experimental process. It is recommended to acquire experimental data and compare it with the predicted values presented herein for definitive structural assignment.

Application Notes and Protocols for the Large-Scale Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)pyridin-3-amine is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted aminopyridine core, is a common motif in pharmacologically active compounds. The synthesis of such biaryl and hetero-biaryl structures is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, tolerance of various functional groups, and the wide commercial availability of boronic acid reagents.[1][2]

These application notes provide a comprehensive guide for the large-scale synthesis of this compound via the Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with (3-fluorophenyl)boronic acid. While substrates with aminopyridine scaffolds can present challenges due to potential catalyst inhibition by the nitrogen lone pairs, careful selection of the catalyst, ligand, and reaction conditions can lead to high yields of the desired product without the need for protecting the amine group.[1][3]

Data Presentation

The following tables summarize the key quantitative data for the proposed large-scale synthesis. The data is based on typical results obtained for Suzuki-Miyaura couplings of structurally similar aminopyridines.[2]

Table 1: Reactant and Product Specifications

Compound NameFormulaMolecular Weight ( g/mol )RolePurity
3-Amino-5-bromopyridineC₅H₅BrN₂173.01Starting Material>98%
(3-Fluorophenyl)boronic acidC₆H₆BFO₂139.92Reagent>97%
This compoundC₁₁H₉FN₂188.20Product>98%

Table 2: Summary of Reaction Parameters and Expected Results

ParameterValue / ConditionNotes
Scale 100 g (of 3-Amino-5-bromopyridine)Protocol is scalable
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]3-5 mol%
Base Potassium Phosphate (K₃PO₄)2.0 - 2.5 equivalents
Solvent System 1,4-Dioxane / Water4:1 (v/v), degassed
Reaction Temperature 85-95 °C[2]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS
Expected Yield 75-90%Based on analogous reactions[2]
Purification Method Column ChromatographySilica Gel
Final Product Purity >98%Confirmed by NMR and MS

Mandatory Visualizations

Synthetic Scheme

Synthetic_Scheme cluster_reactants Reactants cluster_product Product r1 3-Amino-5-bromopyridine p1 This compound r1->p1 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O 85-95 °C r2 (3-Fluorophenyl)boronic acid r2->p1 Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: - Add 3-amino-5-bromopyridine, (3-fluorophenyl)boronic acid, K₃PO₄ - Add Pd(PPh₃)₄ catalyst start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) setup->inert solvent Add Solvents: - Degassed 1,4-Dioxane - Degassed Water inert->solvent reaction Heating & Reaction: - Heat to 85-95 °C - Stir for 12-24 h solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine monitoring->workup Complete separation Phase Separation: - Dry organic layer (Na₂SO₄) - Filter and concentrate workup->separation purification Purification: - Column Chromatography on Silica Gel separation->purification analysis Product Analysis: - NMR, MS, Purity Check purification->analysis final_product Final Product: This compound analysis->final_product

References

Application Notes and Protocols for the Functionalization of the Amino Group in 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 5-(3-Fluorophenyl)pyridin-3-amine, a versatile building block in medicinal chemistry. The following sections describe common and synthetically useful transformations: N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination).

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification is widely used to alter the physicochemical properties of a molecule, introduce new functional handles, or explore structure-activity relationships (SAR) in drug discovery.

Protocol 1: Acylation using Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Reagent/SolventRoleTypical Quantity
This compoundStarting Material1.0 eq.
Acyl ChlorideAcylating Agent1.1 eq.
Triethylamine/DIPEABase1.5 eq.
Dichloromethane (anhydrous)Solvent0.1 M solution

Table 1: Typical reaction components for N-acylation with acyl chlorides.

Protocol 2: Acylation using Carboxylic Anhydrides

Carboxylic anhydrides offer a milder alternative to acyl chlorides for N-acylation.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the carboxylic anhydride (1.2 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Reagent/SolventRoleTypical Quantity
This compoundStarting Material1.0 eq.
Carboxylic AnhydrideAcylating Agent1.2 eq.
Pyridine/DCMSolventTo dissolve reactants
4-Dimethylaminopyridine (DMAP)Catalyst0.1 eq.

Table 2: Typical reaction components for N-acylation with carboxylic anhydrides.

This compound This compound Product N-Acyl Derivative This compound->Product N-Acylation Acylating_Agent Acyl Chloride or Carboxylic Anhydride Acylating_Agent->Product Base Base (e.g., TEA, Pyridine) Base->Product

N-Acylation Reaction Pathway

N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drug molecules. This transformation can significantly impact the acidity and hydrogen bonding properties of the parent amine.

Protocol: Sulfonylation using Sulfonyl Chlorides

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the N-sulfonylated product.

Reagent/SolventRoleTypical Quantity
This compoundStarting Material1.0 eq.
Sulfonyl ChlorideSulfonylating Agent1.1 eq.
Pyridine (anhydrous)Base and Solvent0.2 M solution

Table 3: Typical reaction components for N-sulfonylation.

Start This compound Reaction N-Sulfonylation Start->Reaction Reagent Sulfonyl Chloride Reagent->Reaction Base Pyridine Base->Reaction Product N-Sulfonyl Derivative Reaction->Product

N-Sulfonylation Workflow

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is commonly used to introduce alkyl groups onto an amine. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Protocol: Reductive Amination with Aldehydes or Ketones

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1-2 drops) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated amine.

Reagent/SolventRoleTypical Quantity
This compoundStarting Material1.0 eq.
Aldehyde/KetoneAlkylating Agent1.2 eq.
Sodium TriacetoxyborohydrideReducing Agent1.5 eq.
Methanol/DCESolvent0.1 M solution
Acetic AcidCatalyst1-2 drops

Table 4: Typical reaction components for reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[1][2]

Protocol: Palladium-Catalyzed N-Arylation

This protocol is a general starting point and may require optimization of the catalyst, ligand, base, and solvent for specific substrates.[1]

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4-2.0 eq.) under an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane, 0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-arylated product.

ComponentRoleTypical Range
Aryl HalideArylating Agent1.0 eq.
This compoundStarting Material1.2 eq.
Palladium PrecatalystCatalyst2-5 mol%
Phosphine LigandLigand4-10 mol%
BaseBase1.4-2.0 eq.
Anhydrous, Degassed SolventSolvent0.1-0.2 M

Table 5: General components for Buchwald-Hartwig N-arylation.

cluster_reactants Reactants cluster_catalyst Catalytic System Amine This compound Product N-Aryl Derivative Amine->Product Buchwald-Hartwig Coupling Aryl_Halide Aryl Halide Aryl_Halide->Product Pd_Source Palladium Precatalyst Pd_Source->Product Ligand Phosphine Ligand Ligand->Product Base Base Base->Product

Buchwald-Hartwig Amination Logical Relationship

References

Application Notes and Protocols for the Suzuki Coupling of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds. These structural motifs are of profound interest in medicinal chemistry and drug development. Fluorine-containing pyridine derivatives, in particular, have emerged as pivotal structures in modern drug discovery.[1] The strategic incorporation of fluorine can enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3]

This document provides detailed application notes and protocols for the use of 5-(3-Fluorophenyl)pyridin-3-amine in Suzuki coupling reactions. While substrates containing unprotected amino groups on a pyridine ring can present unique challenges, such as catalyst inhibition, optimized conditions can lead to successful and high-yielding coupling reactions.[4][5] The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to its deactivation.[4][5] However, the use of appropriate ligands, bases, and solvent systems can mitigate these effects and provide efficient access to a diverse range of novel biaryl pyridine compounds.

Applications in Drug Discovery

The synthesis of 5-aryl-3-aminopyridine derivatives via Suzuki coupling is a valuable strategy for generating libraries of compounds for high-throughput screening in drug discovery programs. The resulting biaryl pyridine core is a privileged scaffold found in numerous biologically active molecules. The presence of the 3-fluorophenyl group can introduce favorable interactions with target proteins and improve metabolic stability.[1][2][3] The amino group at the 3-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

General Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction with an aminopyridine substrate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Arylboronic Acid, Base Solvent Add Degassed Solvent Reagents->Solvent 1. Catalyst Add Pd Catalyst and Ligand Solvent->Catalyst 2. Heating Heat under Inert Atmosphere Catalyst->Heating 3. Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring 4. Quench Cool and Quench Reaction Monitoring->Quench 5. Extract Aqueous Work-up & Extraction Quench->Extract 6. Purify Column Chromatography Extract->Purify 7. Characterize Characterize Product (NMR, MS) Purify->Characterize 8.

A typical workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from procedures reported for the Suzuki coupling of the structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and incorporates best practices for challenging aminopyridine substrates.[6]

Materials:

  • 5-bromo-3-aminopyridine (or a suitable precursor to this compound if starting from a different halide)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more specialized catalyst system such as a Buchwald G3 precatalyst with a bulky phosphine ligand (e.g., SPhos, XPhos) for potentially higher yields.[4]

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[6]

  • Solvent: Degassed 1,4-dioxane and water (4:1 v/v)[6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification equipment.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-aminopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (2.0-3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

    • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction:

    • Conventional Heating: Stir the reaction mixture vigorously and heat to 85-95 °C in an oil bath.[6]

    • Microwave Irradiation: If using a microwave reactor, irradiate the sealed vial at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours for conventional heating).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-aminopyridine product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[6] These data provide a strong indication of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-3-aminopyridine derivative85
24-Methylphenylboronic acid5-(4-Methylphenyl)-3-aminopyridine derivative82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-aminopyridine derivative88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-3-aminopyridine derivative78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-3-aminopyridine derivative80
63-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-3-aminopyridine derivative86
72-Thiopheneboronic acid5-(2-Thienyl)-3-aminopyridine derivative75

Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[6]

Troubleshooting Common Issues

Low to no yield in a Suzuki reaction with an aminopyridine substrate can be a common issue. The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Catalyst Inhibition? Start->Check_Catalyst Check_Base Suboptimal Base? Check_Catalyst->Check_Base No Sol_Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading Use Buchwald Pre-catalyst Check_Catalyst->Sol_Catalyst Yes Check_Conditions Incorrect Conditions? Check_Base->Check_Conditions No Sol_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) Ensure Base is Finely Ground Check_Base->Sol_Base Yes Check_Reagents Reagent Quality? Check_Conditions->Check_Reagents No Sol_Conditions Optimize Temperature Use Anhydrous Solvents Ensure Proper Degassing Check_Conditions->Sol_Conditions Yes Sol_Reagents Use Boronic Ester (Pinacol/MIDA) Check Purity of Starting Materials Check_Reagents->Sol_Reagents Yes Success Improved Yield Sol_Catalyst->Success Sol_Base->Success Sol_Conditions->Success Sol_Reagents->Success

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3-Fluorophenyl)pyridin-3-amine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for its preparation.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the conversion of the starting material is very low. What are the common causes?

A1: Complete or near-complete reaction failure in a Suzuki-Miyaura coupling for this synthesis often points to issues with the catalyst, reagents, or reaction environment. Here are the primary factors to investigate:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. For electron-rich and potentially coordinating substrates like aminopyridines, standard ligands such as PPh₃ may be insufficient. Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). This can be achieved by sparging the solvent with an inert gas or using several freeze-pump-thaw cycles.[1]

  • Inappropriate Base: The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[1] If the base is too weak, old, or poorly soluble in the reaction medium, the catalytic cycle will be impeded. For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than milder bases like Na₂CO₃.[1][3]

  • Water Content: The presence of water can be critical. While some Suzuki reactions benefit from aqueous media, the amount needs to be controlled. Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to be effective. Conversely, too much water can lead to unwanted side reactions.[1]

  • Low Reaction Temperature: Aryl halides, particularly chlorides, are less reactive and often require higher temperatures (typically 80-110 °C) for the oxidative addition step to proceed efficiently.[1]

Q2: I am observing significant side-product formation, leading to a low yield of the desired this compound. What are the likely side reactions and how can I minimize them?

A2: Low yields are often a result of competing side reactions. The most common ones in this context are:

  • Protodeboronation: This is the hydrolysis of the (3-fluorophenyl)boronic acid back to fluorobenzene.[2] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.

    • Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Optimize the reaction time to be as short as possible.[2]

  • Dehalogenation: The halogen atom (Br or Cl) on the 5-halopyridin-3-amine starting material is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.

    • Mitigation: Screening different bases and solvents can help minimize this side reaction.[2]

  • Homocoupling: The (3-fluorophenyl)boronic acid couples with itself to form 3,3'-difluorobiphenyl. This is often a consequence of oxygen in the reaction mixture.

    • Mitigation: Ensure thorough degassing of all reagents and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

Q3: Can the free amino group on the pyridine ring interfere with the Suzuki-Miyaura coupling reaction?

A3: Yes, the free amino group can interfere with the reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] While many protocols for unprotected aminopyridines are successful, if you are experiencing persistent low yields or reaction failure, you might consider protecting the amino group. A common strategy is acetylation to form the corresponding acetamide, which can be deprotected after the coupling reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most common starting materials are a 5-halo-3-aminopyridine and (3-fluorophenyl)boronic acid or a corresponding boronic ester. 5-Bromo-3-aminopyridine is a frequently used and commercially available starting material.[5] 5-Chloro-3-aminopyridine can also be used, but it is generally less reactive and may require more forcing conditions or a more active catalyst system.[1]

Q2: Which palladium catalyst and ligand system is best for this synthesis?

A2: There is no single "best" system, as the optimal choice depends on the specific substrate and reaction conditions. However, for a potentially challenging substrate like an aminopyridine derivative, a good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Pre-formed catalysts incorporating these ligands are also excellent choices. Pd(PPh₃)₄ can also be effective but may require higher catalyst loading or longer reaction times.[1][2]

Q3: What is a good starting point for solvent and base combination for optimization?

A3: A common and effective combination for Suzuki coupling of aminopyridines is a mixture of an ethereal solvent and water, with an inorganic base.

  • Solvents: A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a good starting point.[4][5]

  • Bases: K₃PO₄ or Cs₂CO₃ are often superior for challenging substrates. K₂CO₃ or Na₂CO₃ can also be effective and are worth screening.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, worked up, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What are the typical purification methods for this compound?

A5: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.[6]

Data Presentation

The following tables provide a summary of typical reaction conditions and starting points for the optimization of the Suzuki-Miyaura coupling to synthesize this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionNotes
Pyridine Substrate 5-Bromo-3-aminopyridine (1.0 eq)5-Chloro-3-aminopyridine can be used but may require more active catalysts.[1]
Boronic Acid (3-Fluorophenyl)boronic acid (1.2-1.5 eq)A slight excess is used to drive the reaction to completion.[5]
Palladium Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Standard palladium sources.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich ligands are often effective for aminopyridine substrates.[1][2]
Base K₃PO₄ (2-3 eq) or Cs₂CO₃ (2-3 eq)Stronger inorganic bases are recommended for challenging couplings.[1]
Solvent 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)Ensure solvents are thoroughly degassed.[4][5]
Temperature 90-110 °CHigher temperatures are often necessary for complete conversion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[1]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Solution
No Reaction Inactive CatalystUse fresh, high-quality Pd source and ligand. Screen different ligands (e.g., SPhos, XPhos). Ensure inert atmosphere.[1][2]
Ineffective BaseSwitch to a stronger base (K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry.[1]
Low Conversion Insufficient TemperatureIncrease the reaction temperature in increments of 10 °C.
Catalyst InhibitionConsider protecting the amino group (e.g., as an acetamide).[4]
Protodeboronation High Temperature/Long Reaction TimeReduce reaction temperature and monitor for completion to avoid extended heating. Use a boronic ester.[2]
Dehalogenation Palladium Hydride FormationScreen different bases and solvents.[2]
Homocoupling Oxygen in ReactionThoroughly degas all reagents and maintain a strict inert atmosphere.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-3-aminopyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Halo-3-aminopyridine - (3-Fluorophenyl)boronic acid - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert 1. catalyst Add Pd Precursor and Ligand inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat to 90-110 °C solvent->heat 4. monitor Monitor Progress (TLC, LC-MS) heat->monitor 5. workup Aqueous Work-up monitor->workup 6. purify Column Chromatography workup->purify 7. product This compound purify->product 8.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst - Use fresh reagents - Screen bulky ligands (SPhos, XPhos) - Ensure inert atmosphere check_catalyst->optimize_catalyst No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions - Increase temperature - Screen stronger bases (K3PO4, Cs2CO3) - Adjust water content check_conditions->optimize_conditions No mitigate_side_reactions - Use boronic esters - Shorten reaction time - Ensure thorough degassing check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->success optimize_conditions->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: 5-(3-Fluorophenyl)pyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(3-Fluorophenyl)pyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and byproducts from side reactions. Potential impurities could be residual catalysts (e.g., palladium from cross-coupling reactions), isomers, or related pyridine derivatives formed during synthesis.

Q2: What is the recommended first step in purifying crude this compound?

A2: A common initial purification step is an aqueous workup to remove water-soluble impurities and reagents. This typically involves dissolving the crude product in an organic solvent and washing with water or brine.

Q3: Is this compound stable under typical purification conditions?

A3: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light for extended periods.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light. The stability of amines can also be affected by temperature and the solvent used.[2] Long-term storage at low temperatures (-20°C or -70°C) is recommended for aromatic amines to maintain stability.[3]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a viable and effective technique for purifying solid organic compounds like this compound.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: What analytical techniques are recommended to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of aromatic amines and can be used to resolve isomers and other closely related impurities.[5] Other useful techniques include Thin Layer Chromatography (TLC) for rapid purity checks, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the structure and identify impurities, and Mass Spectrometry (MS) to confirm the molecular weight.[6][7]

Troubleshooting Guides

Issue 1: Difficulty in Removing a Persistent Impurity
Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization of impurity Modify the recrystallization solvent system. Try a mixture of polar and non-polar solvents to alter the solubility profile of both the product and the impurity.The impurity remains in the mother liquor, yielding purer crystals of the target compound.
Impurity has similar polarity to the product Employ column chromatography with a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. Preparative HPLC can also be effective for separating compounds with very similar polarities.Successful separation of the impurity from the desired product.
Formation of a stable salt or adduct If an acidic or basic reagent was used, consider a neutralization step during the workup. For basic compounds like amines, washing with a dilute basic solution (e.g., NaHCO₃) can help.The salt or adduct is broken, allowing for easier removal of the impurity.
Issue 2: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]Increased yield of recrystallized product upon cooling.
Product is significantly soluble in the cold solvent After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to further decrease the solubility and induce more crystal formation.Higher recovery of the purified solid.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel and receiving flask). Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.Prevents loss of product on the filter paper and funnel.
Issue 3: Oily Product Instead of Crystals
Potential Cause Troubleshooting Step Expected Outcome
Presence of impurities that lower the melting point Attempt purification by column chromatography first to remove the impurities that are preventing crystallization.The purified product, free from oils, should crystallize more readily.
Cooling the solution too quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of well-defined crystals.Formation of solid crystals instead of an oil.
Inappropriate solvent The chosen solvent may not be suitable. Experiment with different solvents or solvent pairs. Anti-solvent recrystallization can also be attempted.A different solvent environment may favor crystal lattice formation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the product). Silica gel is a common stationary phase for compounds of this polarity.

  • Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel) by making a slurry with the eluent and carefully packing it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example of Recrystallization Solvent Screening
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleInsolubleNo
EthanolSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleSparingly Soluble-
Ethyl Acetate/HexaneSparingly SolubleSolubleExcellent
Table 2: Example of Column Chromatography Optimization
Eluent System (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation (ΔRf)
100% Dichloromethane0.100.120.50Poor (Product & Impurity 1)
2% Methanol in DCM0.350.400.85Moderate
1% Methanol in DCM0.250.320.75Good
30% Ethyl Acetate in Hexane0.300.350.60Moderate

Visualizations

Purification_Workflow cluster_start cluster_purification cluster_analysis cluster_end Crude Crude this compound Workup Aqueous Workup Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Chromatography Column Chromatography Chromatography->Purity_Check Purity_Check->Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Purity_Check Is Purity > 98%? Start->Purity_Check Yield_Check Is Yield Acceptable? Purity_Check->Yield_Check Yes Troubleshoot_Purity Troubleshoot Purity (e.g., change method) Purity_Check->Troubleshoot_Purity No Success Purification Successful Yield_Check->Success Yes Troubleshoot_Yield Troubleshoot Yield (e.g., optimize solvent volume) Yield_Check->Troubleshoot_Yield No Troubleshoot_Purity->Start Troubleshoot_Yield->Start

Caption: Logical diagram for troubleshooting purification outcomes.

References

Technical Support Center: Analysis of 5-(3-Fluorophenyl)pyridin-3-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-(3-Fluorophenyl)pyridin-3-amine. Given the absence of specific degradation data for this compound, this guide is built upon established metabolic pathways for structurally related compounds, including 3-aminopyridine and fluorophenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on analogous compounds, the degradation of this compound is expected to proceed through Phase I and Phase II metabolism.

  • Phase I (Functionalization): The primary reactions are likely to be oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Key predicted transformations include:

    • Hydroxylation of the pyridine ring: The addition of a hydroxyl (-OH) group to the pyridine ring is a common metabolic pathway for pyridine derivatives.

    • Hydroxylation of the fluorophenyl ring: The fluorophenyl group can also be hydroxylated. The position of the fluorine atom may influence the site of hydroxylation.

    • N-Oxidation: The nitrogen atom on the pyridine ring or the amino group can be oxidized.

    • Oxidative Defluorination: It is possible for the fluorine atom to be removed and replaced with a hydroxyl group, which can lead to the formation of reactive quinone-like metabolites.[1]

  • Phase II (Conjugation): The hydroxylated or N-oxidized metabolites from Phase I can undergo conjugation to increase their water solubility and facilitate excretion. Common conjugation reactions include:

    • Glucuronidation: Addition of glucuronic acid.

    • Sulfation: Addition of a sulfate group.

Q2: Which enzymes are likely involved in the metabolism of this compound?

A2: Cytochrome P450 enzymes are the primary candidates for Phase I metabolism. Studies on similar aminopyridine compounds suggest the involvement of isoforms such as CYP2E1, CYP2B, CYP3A, and CYP1A.[2][3][4] For instance, CYP2E1 has been identified as a likely pathway for the metabolism of 4-aminopyridine.[2][4]

Q3: How does the fluorine substituent affect the metabolism of this compound?

A3: The fluorine atom can significantly influence the metabolic fate of the molecule. It can block potential sites of metabolism, forcing oxidation to occur at other positions.[5][6] Conversely, the C-F bond can be metabolically labile, leading to oxidative defluorination and the formation of phenol-like metabolites.[1][7]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No metabolites detected in in vitro assays (e.g., liver microsomes). The compound is highly stable and resistant to metabolism by the enzymes present.- Increase the incubation time or the concentration of the compound (while monitoring for cytotoxicity).- Use a different metabolic system, such as S9 fractions or primary hepatocytes, which have a broader range of metabolic enzymes.- Consider using a fungal model system like Cunninghamella elegans, which is known to be effective for metabolizing fluorinated compounds.[5][8]
Difficulty in identifying the chemical structure of a metabolite. Insufficient resolution or sensitivity of the analytical method (e.g., LC-MS).- Optimize the liquid chromatography method (e.g., gradient, column chemistry) to improve the separation of metabolites.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.- Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in structural elucidation.- If sufficient quantities of the metabolite can be isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[5]
Observed metabolite profile differs between preclinical species and human-derived systems. Species-specific differences in the expression and activity of metabolic enzymes.- This is a common finding in drug metabolism studies. It is crucial to characterize the metabolic profile in human-derived systems (e.g., human liver microsomes, hepatocytes) to accurately predict human metabolism.- Compare the metabolite profiles across different species to identify any human-specific metabolites, which may have unique pharmacological or toxicological properties.
Detection of unexpected reactive metabolites. Formation of chemically reactive species, such as quinones, resulting from oxidative defluorination.[1]- Implement trapping studies using nucleophiles like glutathione (GSH) to capture and identify reactive metabolites.- These studies are critical for assessing the potential for idiosyncratic toxicity.

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes

  • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add this compound to the incubation mixture and incubate at 37°C.

  • Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Use samples from in vitro or in vivo metabolism studies.

  • LC-HRMS Analysis: Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Data Acquisition: Acquire data in both full scan mode for accurate mass measurement and data-dependent MS/MS mode for fragmentation analysis.

  • Data Analysis: Use specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Compare fragmentation patterns of metabolites with the parent compound to propose structures.

Visualizations

Proposed_Degradation_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Pyridine Metabolite Parent->Metabolite1 Hydroxylation Metabolite2 Hydroxylated Fluorophenyl Metabolite Parent->Metabolite2 Hydroxylation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 N-Oxidation Metabolite4 Defluorinated Hydroxylated Metabolite Parent->Metabolite4 Oxidative Defluorination Glucuronide_Conj Glucuronide Conjugates Metabolite1->Glucuronide_Conj UGTs Sulfate_Conj Sulfate Conjugates Metabolite1->Sulfate_Conj SULTs Metabolite2->Glucuronide_Conj UGTs Metabolite2->Sulfate_Conj SULTs Metabolite4->Glucuronide_Conj UGTs Metabolite4->Sulfate_Conj SULTs

Caption: Proposed Phase I and Phase II metabolic pathways for this compound.

Experimental_Workflow cluster_incubation Metabolism Study cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Start In vitro (microsomes, hepatocytes) or In vivo study Incubation Incubation with this compound Start->Incubation Quenching Reaction Quenching & Sample Preparation Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS HRMS High-Resolution MS for Identification LCMS->HRMS Quantification Quantification of Parent & Metabolites HRMS->Quantification Pathway_ID Pathway Elucidation Quantification->Pathway_ID Report Final Report Pathway_ID->Report

Caption: A typical experimental workflow for the identification of degradation pathways.

References

Technical Support Center: Purification of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 5-(3-Fluorophenyl)pyridin-3-amine. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols for common purification techniques, and illustrative data to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Suzuki-Miyaura or Negishi cross-coupling reaction?

A1: The synthesis of this compound, likely via a palladium-catalyzed cross-coupling reaction, can result in several common impurities. These can be categorized as follows:

  • Starting Materials: Unreacted 3-amino-5-halopyridine (e.g., 3-amino-5-bromopyridine) and unreacted 3-fluorophenylboronic acid (or its derivatives in Suzuki coupling) or (3-fluorophenyl)zinc chloride (in Negishi coupling).

  • Homocoupling Byproducts: Formation of 3,3'-difluorobiphenyl from the coupling of two 3-fluorophenyl moieties and 5,5'-bi(pyridin-3-amine) from the coupling of two aminopyridine molecules.

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands (or their oxides) used in the reaction.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts from the base used in the reaction.

Q2: My TLC analysis shows a major spot for the product, but also several minor spots. How do I identify the nature of these impurities?

A2: Identifying the impurities is crucial for selecting the appropriate purification strategy. Here’s a general approach:

  • Co-spotting: Run a TLC plate spotting your crude product, the starting materials (3-amino-5-halopyridine and the 3-fluorophenyl reagent) in separate lanes, and a co-spot of the crude product with each starting material. If a spot in the crude mixture matches the Rf of a starting material and its intensity increases in the co-spot lane, you have likely identified unreacted starting material.

  • Staining: Use different visualization techniques. For instance, a potassium permanganate stain can indicate the presence of easily oxidizable functional groups.

  • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. This will give you the mass of the components in your mixture, allowing you to infer their structures (e.g., matching masses to expected byproducts like homocoupled products).

Q3: I am observing significant peak tailing during column chromatography of this compound on silica gel. What is the cause and how can I resolve this?

A3: Peak tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]

To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[1] The TEA will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and resulting in more symmetrical peaks.

Q4: What are the recommended purification methods for this compound on a laboratory scale?

A4: The most effective purification strategies for this compound typically involve a combination of the following methods:

  • Acid-Base Extraction: This is an excellent first step to separate the basic product from neutral impurities (like homocoupled byproducts) and acidic impurities. The aminopyridine can be protonated and extracted into an aqueous acidic phase, leaving neutral impurities in the organic phase. The product is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column is typically used with a gradient elution of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). As mentioned in Q3, adding a small amount of triethylamine to the eluent is often necessary.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a very effective final purification step to obtain a highly pure, crystalline product. The choice of solvent is critical and may require some screening.

Data Presentation

The following tables present illustrative data for the purification of a crude sample of this compound.

Table 1: Illustrative Impurity Profile Before and After Purification

ImpurityLikely IdentityPurity of Crude Product (%)Purity after Column Chromatography (%)Purity after Recrystallization (%)
This compoundProduct85.098.5>99.5
3-Amino-5-bromopyridineStarting Material5.0<0.1Not Detected
3-Fluorophenylboronic acidStarting Material3.0<0.1Not Detected
3,3'-DifluorobiphenylHomocoupling4.00.5<0.1
5,5'-Bi(pyridin-3-amine)Homocoupling2.00.2<0.1
OtherUnknown1.00.6<0.2

Table 2: Comparison of Purification Methods

Purification MethodPurity Achieved (%)Yield (%)Throughput
Single Column Chromatography98.580Medium
Acid-Base Extraction followed by Column Chromatography99.275Low
Column Chromatography followed by Recrystallization>99.565Low

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Dichloromethane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, you might start with 5% ethyl acetate and gradually increase to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Ethyl Acetate (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x volume of the organic phase). The basic product will move into the aqueous acidic layer as its hydrochloride salt.

  • Separation of Neutral Impurities: The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10). This will deprotonate the product, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution with ethyl acetate (3 x volume of the aqueous phase). The purified product will now be in the organic layer.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification Strategy cluster_solution Solutions cluster_end End: Pure Product start Crude this compound tlc TLC Analysis start->tlc identify_impurities Identify Impurities (Co-spotting, Staining) tlc->identify_impurities lcms LC-MS Analysis (Optional) acid_base Acid-Base Extraction identify_impurities->acid_base Neutral Impurities Present chromatography Column Chromatography identify_impurities->chromatography Polar Impurities Present tailing Peak Tailing in Chromatography? add_tea Add Triethylamine to Eluent tailing->add_tea Yes polar_impurities Separate Polar Impurities tailing->polar_impurities No neutral_impurities Separate Neutral Impurities acid_base->neutral_impurities chromatography->tailing recrystallization Recrystallization chromatography->recrystallization For Higher Purity end Pure this compound chromatography->end Sufficient Purity final_purity High Purity Crystalline Product recrystallization->final_purity add_tea->chromatography neutral_impurities->chromatography polar_impurities->recrystallization final_purity->end

References

troubleshooting poor solubility of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 5-(3-Fluorophenyl)pyridin-3-amine.

Troubleshooting Poor Solubility

Low aqueous solubility is a common challenge encountered with aromatic amine compounds like this compound. This guide provides a systematic approach to diagnose and overcome solubility issues in your experiments.

Initial Assessment and Key Questions

Before attempting to solubilize this compound, it is crucial to understand its physicochemical properties. While experimental data for this specific molecule is limited, we can infer its behavior based on its structural similarity to other fluorinated aminopyridines.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeImplication for Solubility
pKa (Predicted) 3.0 - 5.0The pyridine and amine functionalities suggest the compound is a weak base. Solubility will be highly dependent on pH.
logP (Predicted) 2.5 - 3.5A positive logP indicates a lipophilic (hydrophobic) nature, suggesting poor aqueous solubility.
Molecular Weight ~200 g/mol Moderate molecular weight, less likely to be a primary driver of insolubility compared to its aromaticity and intermolecular forces.
Structure Aromatic, fluorinatedThe planar aromatic rings can lead to strong crystal lattice energy, making it difficult for solvents to break it apart. Fluorine substitution can increase lipophilicity.

Frequently Asked Questions (FAQs) - Initial Handling

Q1: My this compound is not dissolving in water or buffer. What should I do first?

A1: Due to its predicted lipophilic nature, poor solubility in neutral aqueous solutions is expected. First, confirm that you are not exceeding the compound's intrinsic solubility. We recommend starting with a low concentration and employing physical methods like vortexing or sonication. If solubility remains an issue, chemical modification of the solvent system is necessary.

Q2: I have a protocol that uses a specific concentration, but I can't get the compound into solution. What's the next step?

A2: Do not proceed with an experiment if the compound is not fully dissolved, as this will lead to inaccurate and irreproducible results. The next step is to systematically explore solubilization strategies, starting with pH adjustment, followed by the use of co-solvents or other excipients.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to achieving a clear, stable solution of this compound.

Troubleshooting_Workflow cluster_0 Start: Poor Solubility Observed cluster_1 Step 1: pH Adjustment cluster_2 Step 2: Co-solvent Addition cluster_3 Step 3: Advanced Strategies cluster_4 Outcome Start Compound does not dissolve in desired aqueous medium pH_Adjust Is the compound a weak base? (Predicted pKa ~3-5) Start->pH_Adjust Acidify Acidify the solvent (e.g., with HCl to pH < pKa) pH_Adjust->Acidify Yes Co_solvent Is a small percentage of organic solvent acceptable? pH_Adjust->Co_solvent No / Ineffective Acidify->Co_solvent Still insoluble Success Solubility Achieved Acidify->Success Dissolved Add_DMSO Prepare a concentrated stock in DMSO, then dilute into aqueous buffer Co_solvent->Add_DMSO Yes Advanced Are more complex formulations an option? Co_solvent->Advanced No / Ineffective Add_DMSO->Advanced Precipitates on dilution Add_DMSO->Success Dissolved Cyclodextrin Use cyclodextrins to form inclusion complexes Advanced->Cyclodextrin Yes Surfactant Use surfactants (e.g., Tween 80) to form micelles Advanced->Surfactant Yes Failure Re-evaluate experimental requirements or compound Advanced->Failure No Cyclodextrin->Success Cyclodextrin->Failure Ineffective Surfactant->Success Surfactant->Failure Ineffective

Caption: A troubleshooting workflow for dissolving this compound.

Detailed Solubilization Strategies

pH Adjustment

Given that this compound is a weak base, its solubility in aqueous media is expected to increase significantly in acidic conditions.[1][2] By lowering the pH, the amine and pyridine nitrogen atoms become protonated, forming a more soluble salt.[3][4]

FAQ - pH Adjustment

Q3: How much do I need to lower the pH?

A3: A good starting point is to adjust the pH to at least 1-2 units below the predicted pKa of the most basic nitrogen. For this compound, aiming for a pH between 2 and 4 is a reasonable initial approach.

Q4: What acid should I use?

A4: For most applications, dilute hydrochloric acid (e.g., 0.1 M HCl) is a suitable choice. Ensure that the chosen acid and its conjugate base do not interfere with your downstream experimental assays.

Q5: Will changing the pH affect my experiment?

A5: This is a critical consideration. You must ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay). If your experiment requires a neutral pH, you may need to prepare a concentrated stock solution at a low pH and then dilute it into your final assay buffer, ensuring the final pH remains within an acceptable range.

Co-solvents

If pH adjustment is not a viable option or is insufficient, the use of a water-miscible organic co-solvent can be an effective strategy.[5][6][7][8] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.[9][10]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO) < 1% (final concentration in assay)A powerful and widely used solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and dilute into your aqueous buffer. Be mindful of potential DMSO-induced artifacts in biological assays.
Ethanol 1-10%A less aggressive solvent than DMSO, often better tolerated in biological systems.
Polyethylene Glycol (PEG 400) 5-20%A non-volatile and often well-tolerated co-solvent.
Propylene Glycol (PG) 5-20%Similar properties to PEG 400.

FAQ - Co-solvents

Q6: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. What is happening?

A6: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in the mixed solvent system. To address this, you can either decrease the final concentration of your compound or increase the percentage of the co-solvent in your final solution (if your experimental system can tolerate it).

Surfactants and Complexing Agents

For particularly challenging cases, surfactants or complexing agents can be employed.[11]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[5] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility. Common non-ionic surfactants include Tween® 80 and Polysorbate 20.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol provides a standardized method to determine the equilibrium solubility of this compound in a given buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the filtered supernatant and the standard solutions by HPLC.

    • Construct a calibration curve from the standards and determine the concentration of the compound in the filtered supernatant. This concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol describes how to prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer or sonicator

  • Appropriate safety equipment (work in a fume hood)

Methodology:

  • Weigh the desired amount of this compound into a sterile glass vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to approximately 2.0 mg of the compound).

  • Vortex the mixture vigorously. If the solid is slow to dissolve, gentle warming (not to exceed 40°C) or brief sonication can be applied.

  • Continue mixing until the solid is completely dissolved and the solution is clear.

  • Store the stock solution appropriately (e.g., at -20°C in small aliquots to avoid freeze-thaw cycles).

Important: When preparing working solutions, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%) to avoid artifacts in biological experiments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the physicochemical properties of a compound and the selection of an appropriate solubilization strategy.

Solubilization_Strategy_Selection cluster_0 Compound Properties cluster_1 Primary Strategies cluster_2 Secondary Strategies Compound Poorly Soluble Compound (this compound) pKa Ionizable? (Weak Base) Compound->pKa logP Lipophilic? (High logP) Compound->logP pH_Mod pH Adjustment (Acidification) pKa->pH_Mod Yes CoSolvent Co-solvent Addition (e.g., DMSO, Ethanol) pKa->CoSolvent No logP->CoSolvent Yes Complexation Complexation (e.g., Cyclodextrins) logP->Complexation Yes Micelles Micellar Solubilization (e.g., Surfactants) logP->Micelles Yes

Caption: Selection of a solubilization strategy based on compound properties.

References

Technical Support Center: Scaling Up 5-(3-Fluorophenyl)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 5-(3-Fluorophenyl)pyridin-3-amine. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

I. Proposed Synthetic Workflow

The recommended synthetic route for this compound at a scalable level involves a two-step process: a Suzuki-Miyaura coupling reaction followed by a deprotection step. This approach is designed to be robust and amenable to scale-up.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection cluster_2 Purification A N-(5-bromopyridin-3-yl)acetamide C Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 3-Fluorophenylboronic acid B->C D N-(5-(3-fluorophenyl)pyridin-3-yl)acetamide C->D 80-100 °C E N-(5-(3-fluorophenyl)pyridin-3-yl)acetamide F Acidic or Basic Hydrolysis (e.g., HCl or NaOH) E->F G This compound F->G H Crude Product I Crystallization or Column Chromatography H->I J Pure this compound I->J

Caption: Proposed two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is a Suzuki-Miyaura coupling the recommended method for synthesizing this compound?

A1: The Suzuki-Miyaura coupling is a highly versatile and robust method for forming carbon-carbon bonds, particularly for creating biaryl structures. It is widely used in the pharmaceutical industry due to its tolerance of a broad range of functional groups, generally good yields, and the commercial availability of a wide variety of boronic acids and palladium catalysts.[1][2]

Q2: Is it necessary to protect the amino group on the pyridine ring before the Suzuki coupling?

A2: While some Suzuki couplings can be performed on unprotected aminopyridines, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or lower yields.[1] Protecting the amine as an acetamide is a common strategy to prevent this and often leads to a more reproducible and scalable reaction.[2]

Q3: What are the most common side reactions in the Suzuki coupling step?

A3: Common side reactions include:

  • Protodeboronation: The hydrolysis of the 3-fluorophenylboronic acid back to fluorobenzene. This can be minimized by using fresh boronic acid and avoiding excessively high temperatures or prolonged reaction times.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid to form 3,3'-difluorobiphenyl. This is often caused by the presence of oxygen and can be mitigated by thoroughly degassing the reaction mixture.[3]

  • Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom. Screening different bases and solvents can help to reduce this side reaction.[3]

Q4: How can I remove the palladium catalyst from my final product?

A4: Residual palladium is a common concern in pharmaceutical synthesis. Several methods can be employed for its removal, including treatment with activated carbon, silica gel chromatography, or the use of metal scavengers. The choice of method will depend on the scale of the reaction and the required purity of the final product.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: When scaling up, it is crucial to consider the following:

  • Exothermic reactions: Both the Suzuki coupling and the deprotection step can be exothermic. Ensure adequate cooling and temperature control.

  • Reagent handling: Handle all reagents, especially palladium catalysts and corrosive acids or bases, in a well-ventilated area and with appropriate personal protective equipment.

  • Solvent safety: Be mindful of the flammability of organic solvents and take appropriate precautions to prevent ignition.

III. Troubleshooting Guides

A. Low or No Yield in the Suzuki Coupling Step

Issue: The Suzuki-Miyaura coupling of N-(5-bromopyridin-3-yl)acetamide with 3-fluorophenylboronic acid is resulting in low or no yield of the desired product.

G A Low or No Yield B Check Starting Materials A->B C Review Reaction Conditions A->C D Analyze Crude Reaction Mixture A->D E Degraded Boronic Acid? B->E Yes F Inactive Catalyst? B->F Yes G Improper Solvent/Base? C->G Yes H Insufficient Temperature? C->H Yes I Presence of Oxygen? C->I Yes J Side Products Identified? D->J Yes K Use Fresh Boronic Acid E->K L Use New Catalyst Batch F->L M Screen Solvents/Bases G->M N Increase Temperature H->N O Degas Solvents Thoroughly I->O P Optimize to Minimize Side Reactions J->P

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Question 1: My starting materials appear to be unreacted. What could be the cause?

  • Potential Cause: The palladium catalyst may be inactive. This can happen if the catalyst has been stored improperly or if it is from a poor-quality batch.

  • Potential Cause: The reaction temperature may be too low. Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.

  • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation by TLC or LC-MS.

Question 2: I see significant formation of fluorobenzene in my crude reaction mixture. What is happening?

  • Potential Cause: This is likely due to protodeboronation of the 3-fluorophenylboronic acid. This side reaction is favored by the presence of water and high temperatures.

  • Solution:

    • Ensure your boronic acid is of high quality and has been stored properly.

    • Use anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki reaction.

    • Consider using a milder base, such as potassium carbonate (K₂CO₃) instead of stronger bases.

Question 3: My reaction is sluggish and gives a low yield even after extended reaction times. What can I do?

  • Potential Cause: The choice of ligand, base, or solvent system may not be optimal for this specific substrate combination.

  • Solution: A re-screening of reaction parameters is recommended.

    • Ligand: For challenging couplings, consider more electron-rich and bulky phosphine ligands such as SPhos or XPhos.

    • Base: Screen different bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), as they can have a significant impact on the reaction outcome.[1]

    • Solvent: While dioxane/water is common, other solvent systems like toluene/water or DMF could be more effective.

B. Incomplete Deprotection or Side Product Formation

Issue: The hydrolysis of the acetamide protecting group is either incomplete or leads to the formation of impurities.

Question 1: The deprotection reaction is very slow and does not go to completion. How can I drive it to completion?

  • Potential Cause: The concentration of the acid or base may be too low, or the reaction temperature may be insufficient.

  • Solution:

    • Increase the concentration of the hydrochloric acid or sodium hydroxide solution.

    • Increase the reaction temperature. Refluxing is often required for complete hydrolysis of amides.

    • Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

Question 2: I am observing the formation of a significant amount of an unknown impurity during deprotection. What could it be?

  • Potential Cause: If the deprotection is carried out under harsh acidic or basic conditions for an extended period, degradation of the product molecule could occur.

  • Solution:

    • Try to use the minimum effective concentration of acid or base and the lowest possible temperature that still allows for a reasonable reaction rate.

    • Once the reaction is complete, neutralize the mixture promptly to prevent further degradation.

    • Consider alternative deprotection methods if the problem persists.

IV. Experimental Protocols & Data

A. Illustrative Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids, which can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Catalyst Loading 3-5 mol%1-2 mol%2-4 mol%
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 2.02.52.0
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF
Temperature 80-100 °C90-110 °C80-100 °C
Typical Yield 70-85%80-95%75-90%
B. Protocol for Step 1: Synthesis of N-(5-(3-fluorophenyl)pyridin-3-yl)acetamide
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-(5-bromopyridin-3-yl)acetamide (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of nitrogen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

C. Protocol for Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(5-(3-fluorophenyl)pyridin-3-yl)acetamide (1.0 eq) and a 3M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or flash column chromatography to obtain the final product of high purity.

D. Illustrative Scale-Up Data

The following table presents hypothetical data for a 100g scale synthesis to illustrate typical process parameters and outcomes.

ParameterValue
Batch Size (Starting Material) 100 g of N-(5-bromopyridin-3-yl)acetamide
Suzuki Coupling Yield (Isolated) 85%
Purity after Suzuki Coupling >98% (by HPLC)
Deprotection Yield (Isolated) 92%
Final Product Purity >99.5% (by HPLC)
Overall Yield 78.2%
Residual Palladium < 10 ppm

References

preventing dimer formation in 5-(3-Fluorophenyl)pyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dimers and other impurities in reactions involving 5-(3-Fluorophenyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation is an undesired side reaction where two molecules of this compound couple together. This can occur through various mechanisms, including oxidative self-coupling or as a side reaction in metal-catalyzed cross-coupling processes like Buchwald-Hartwig amination.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the dimer's structural similarity to the starting material and, potentially, the product.

Q2: I am observing a significant high-molecular-weight byproduct in my Buchwald-Hartwig amination. Could this be a dimer?

A2: Yes, it is highly probable. In palladium-catalyzed C-N cross-coupling reactions, side reactions can occur.[1] While the main catalytic cycle leads to your desired product, competing pathways can lead to homocoupling of the amine starting material, especially if the catalyst becomes deactivated or if reaction conditions are not optimal.[3] Analysis by mass spectrometry (MS) to check for a mass corresponding to double the starting amine (minus two hydrogens) and Nuclear Magnetic Resonance (NMR) spectroscopy can help confirm the structure of this byproduct.

Q3: How can I adjust my Buchwald-Hartwig reaction conditions to minimize dimer formation?

A3: Optimizing your reaction conditions is critical. Key parameters to consider are the choice of ligand, base, solvent, and temperature. Using sterically hindered biarylphosphine ligands can promote the desired reductive elimination step over side reactions.[1] The choice of a non-polar, aprotic solvent like toluene may be preferable, as polar aprotic solvents can sometimes promote side reactions like beta-hydride elimination.[3] Finally, careful control of temperature and reaction time is essential, as prolonged reaction times at high temperatures can lead to catalyst decomposition and increased byproduct formation.

Q4: My reaction involves forming an amide bond with a carboxylic acid. What strategies can prevent dimerization in this scenario?

A4: For amide bond formation, the key is to efficiently activate the carboxylic acid without creating conditions that promote amine self-reaction. Using well-established coupling reagents is the best strategy. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are designed to facilitate clean and efficient amide coupling, even with electron-deficient amines.[4][5] These methods generally proceed under mild conditions, which minimizes the likelihood of thermally induced side reactions.

Q5: How can I analytically confirm the presence and structure of a suspected dimer?

A5: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of two molecules of this compound minus two mass units (for the two lost hydrogen atoms).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a more complex spectrum than the starting material but may exhibit some symmetry depending on the dimer's structure.

  • Liquid Chromatography (LC): An LCMS analysis can help separate the dimer from the product and starting material, providing both retention time and mass data.

Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

When encountering low yields and a suspected dimer byproduct in reactions such as Buchwald-Hartwig amination, consider the systematic adjustments outlined in the table below.

Parameter Recommended Change Rationale Expected Outcome
Ligand Switch to a sterically hindered, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos).Bulky ligands stabilize the palladium center, promote the desired reductive elimination, and disfavor pathways leading to catalyst deactivation or amine homocoupling.[6]Increased yield of the desired C-N coupled product and reduced formation of amine dimer.
Base Screen different bases. Start with a strong, non-nucleophilic base like NaOtBu or K₃PO₄. If issues persist, try a weaker base like K₂CO₃.The base plays a crucial role in deprotonating the amine to form the palladium-amide complex.[1] The optimal base can be substrate-dependent.Improved reaction rate and selectivity, minimizing side reactions.
Solvent Use an aprotic, non-polar solvent such as toluene, dioxane, or m-xylene.These solvents are generally preferred for Buchwald-Hartwig reactions and can minimize side reactions sometimes observed in more polar solvents.[3][6]Cleaner reaction profile with fewer byproducts.
Temperature Lower the reaction temperature. Start around 80-100 °C and adjust as needed.Higher temperatures can accelerate catalyst decomposition, which can lead to an increase in side reactions, including dimerization.Enhanced catalyst stability and improved selectivity for the desired product.
Catalyst Precatalyst Use a well-defined, air-stable Pd(II) precatalyst (e.g., G3 or G4 precatalysts).These precatalysts ensure efficient and reproducible generation of the active Pd(0) catalyst in situ, leading to more reliable results than using sources like Pd(OAc)₂ directly.[7]More consistent reaction outcomes and potentially higher yields.

Visualized Reaction and Troubleshooting Workflows

Reaction_Pathways cluster_reactants Reactants cluster_desired Desired Pathway cluster_side Side Reaction Pathway Reactants This compound + Aryl Halide + Pd(0) Catalyst OA Oxidative Addition Reactants->OA Productive Cycle Cat_Deact Catalyst Deactivation or Inefficient Coupling Reactants->Cat_Deact Unproductive Cycle Amine_Coord Amine Coordination & Deprotonation OA->Amine_Coord RE Reductive Elimination Amine_Coord->RE Product Desired C-N Coupled Product RE->Product Dimer Amine Dimer Cat_Deact->Dimer Self-Coupling

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting_Workflow cluster_actions Troubleshooting Actions Start Problem: Low Yield & Suspected Dimer Formation Analysis Confirm Dimer Identity (LCMS, NMR) Start->Analysis Hypothesis Is the issue related to catalyst, conditions, or reagents? Analysis->Hypothesis Ligand Optimize Ligand: Use bulky biarylphosphine Hypothesis->Ligand Catalyst System Base Optimize Base: Screen NaOtBu, K3PO4, K2CO3 Hypothesis->Base Conditions Solvent Change Solvent: Use Toluene or Dioxane Hypothesis->Solvent Conditions Temp Adjust Temperature: Lower to 80-100 °C Hypothesis->Temp Conditions Result Analyze Outcome: Improved Yield? Ligand->Result Base->Result Solvent->Result Temp->Result End Problem Resolved: Optimized Protocol Result->End Yes Revisit Re-evaluate Hypothesis Result->Revisit No Revisit->Hypothesis

Caption: Logical Workflow for Troubleshooting Dimer Formation.

Key Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with an aryl bromide, designed to minimize side reactions.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • BrettPhos G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, this compound, BrettPhos G3 precatalyst, and sodium tert-butoxide.

    • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

    • Seal the vial and stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by TLC or LCMS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling Using HATU

This protocol describes a general method for forming an amide bond between this compound and a carboxylic acid.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • This compound (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound in a small amount of DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-6 hours).

    • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted support for cross-coupling reactions involving 5-(3-Fluorophenyl)pyridin-3-amine. Due to the substrate's electron-rich nature and the presence of two coordinating nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine), catalyst selection and reaction optimization are critical for success. This center provides detailed troubleshooting advice, frequently asked questions, and model experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The lone pairs on the pyridine and amine nitrogens can coordinate to the palladium center, inhibiting the reaction.[1][2] Switch to a catalyst system known to be effective for heteroaromatic substrates. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-Heterocyclic Carbene (NHC) ligands, which can promote the desired catalytic cycle over catalyst inhibition.[3][4] Consider using modern palladium precatalysts (e.g., G3 or G4 precatalysts) for efficient generation of the active LPd(0) species.[5]
Incorrect Base Selection The base is crucial for deprotonating the amine in C-N couplings or participating in the transmetalation step of C-C couplings.[6][7] For C-N (Buchwald-Hartwig) couplings, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[8] For C-C (Suzuki) couplings, a weaker base like K₃PO₄ or K₂CO₃ is common. If base-sensitive functional groups are present, consider milder options like DBU.[9]
Poor Reagent Purity Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure the amine is pure and the solvents are anhydrous and degassed.[5][10]
Suboptimal Reaction Conditions The reaction may require more forcing conditions. Incrementally increase the temperature, screen different solvents to improve solubility, or increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[5][11]

Problem 2: Formation of Side Products

Potential Cause Suggested Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can occur if palladium hydride species are formed.[12] Ensure the reaction is conducted under a strictly inert atmosphere and that all reagents (especially the base and solvent) are anhydrous.[12]
Homocoupling of Boronic Acid (Suzuki) This occurs when the boronic acid couples with itself. This can be minimized by the slow addition of the boronic acid or by ensuring the palladium catalyst efficiently promotes the cross-coupling pathway. The choice of ligand is critical here.
β-Hydride Elimination (Buchwald-Hartwig) If coupling with an amine that has β-hydrogens, this can be a competing pathway. Using ligands designed to accelerate reductive elimination can minimize this side reaction.[3]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving failed or low-yielding cross-coupling reactions.

G start Low / No Yield cat_check Check Catalyst System start->cat_check cond_check Review Reaction Conditions start->cond_check reagent_check Verify Reagent Quality start->reagent_check ligand Is the ligand appropriate for heterocyclic substrates? (e.g., Buchwald Biarylphosphine, NHC) cat_check->ligand base Is the base appropriate for the coupling type (C-N vs C-C)? cond_check->base inert Was the reaction run under a strictly inert atmosphere? reagent_check->inert precatalyst Using a modern precatalyst? (e.g., Pd G3/G4) ligand->precatalyst Yes cat_sol Action: Screen bulky, electron-rich ligands (e.g., tBuXPhos, RuPhos). Use a reliable precatalyst. ligand->cat_sol No precatalyst->cat_sol No temp Is the temperature optimal? base->temp Yes cond_sol Action: Screen bases (e.g., NaOtBu for C-N, K3PO4 for C-C). Incrementally increase temperature. base->cond_sol No temp->cond_sol No pure Are all reagents (amine, halide, solvent, base) pure and dry? inert->pure Yes reagent_sol Action: Re-purify amine. Use freshly dried/degassed solvents. Use fresh base. inert->reagent_sol No pure->reagent_sol No

Caption: A decision tree for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best for this substrate? A: For C-N bond formation (e.g., coupling with another amine or amide), the Buchwald-Hartwig amination is the reaction of choice.[7][13] For C-C bond formation (e.g., coupling with another aryl or vinyl group), the Suzuki-Miyaura coupling is one of the most robust and functional-group-tolerant methods.[14][15]

Q2: What is the best general-purpose catalyst to start with for a Buchwald-Hartwig amination of this compound? A: A good starting point is a palladium(II) precatalyst combined with a bulky, electron-rich biaryl monophosphine ligand.[3][9] Catalyst systems based on ligands like tBuXPhos, RuPhos, or BrettPhos are excellent choices as they are designed to overcome the challenges associated with electron-rich and heterocyclic amines.[8] Using a third-generation (G3) precatalyst like tBuXPhos Pd G3 simplifies handling and ensures the efficient formation of the active catalytic species.[12]

Q3: Can I use the same catalyst system for a Suzuki-Miyaura coupling? A: While there is some overlap, Suzuki couplings often benefit from different ligand classes. For Suzuki reactions with aminopyridine substrates, catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with ligands such as SPhos or XPhos are common starting points. The choice of base is also different, with carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) being more typical than the stronger bases used in aminations.[14][16]

Q4: How does the fluorine substituent affect the reaction? A: The electron-withdrawing fluorine atom on the phenyl ring can have a modest electronic effect on the pyridine ring, but it is unlikely to fundamentally change the choice of catalyst compared to the non-fluorinated analogue. Its presence is generally well-tolerated by modern palladium catalyst systems.

Q5: Is it necessary to protect the -NH₂ group before the reaction? A: It is not always necessary, especially with modern catalyst systems designed for coupling primary amines. However, if you are performing a Suzuki coupling and experiencing issues, protecting the amine as an acetamide can sometimes prevent side reactions or catalyst inhibition.[2] For Buchwald-Hartwig amination, the goal is to react at the amine, so protection is not applicable.

Catalyst and Ligand Recommendations

The following tables summarize recommended starting conditions for screening. Optimal conditions are highly substrate-dependent and require empirical screening.[5][10]

Table 1: Recommended Systems for Buchwald-Hartwig Amination (C-N Coupling) (Reaction: this compound + Aryl Bromide)

Catalyst Precursor (1-2 mol%)Ligand (1.2-2.4 mol%)Base (1.2-2.0 eq.)SolventTemp (°C)
Pd₂(dba)₃RuPhosNaOt-BuToluene or Dioxane80-110
Pd(OAc)₂BrettPhosLHMDSTHF70-100
tBuXPhos Pd G3(Pre-associated)K₃PO₄t-BuOH or Dioxane80-110

Table 2: Recommended Systems for Suzuki-Miyaura Coupling (C-C Coupling) (Reaction: this compound (as a halide) + Arylboronic Acid) Note: For this reaction, the amine would typically be coupled to an aryl halide, not the other way around. The table below assumes a hypothetical 5-bromo-3-(3-fluorophenyl)pyridine substrate for clarity.

Catalyst Precursor (2-5 mol%)Ligand (2.4-6 mol%)Base (2.0-3.0 eq.)Solvent SystemTemp (°C)
Pd(PPh₃)₄(Pre-associated)K₂CO₃Dioxane / H₂O85-100
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O90-110
PdCl₂(dppf)(Pre-associated)Cs₂CO₃DMF80-100

Model Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol), tBuXPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add a solution of this compound (1.2 mmol) in anhydrous, degassed toluene (5 mL).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Screening Workflow

The diagram below outlines a typical workflow for selecting and optimizing a catalyst system for a novel cross-coupling reaction.

G sub Select Substrates: This compound + Coupling Partner screen Phase 1: Catalyst/Ligand Screening (Small Scale, Array Format) sub->screen Define Reaction Type (e.g., Buchwald-Hartwig) base Phase 2: Base & Solvent Optimization (Using best catalyst from Phase 1) screen->base Identify Top 1-2 Hits temp Phase 3: Temperature & Concentration Optimization base->temp Refine Conditions scale Scale-Up & Isolation temp->scale Final Optimized Protocol

Caption: A streamlined workflow for catalyst system optimization.

References

Validation & Comparative

A Comparative Analysis of 5-(3-Fluorophenyl)pyridin-3-amine and Other Bioactive Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility in interacting with a wide range of biological targets.[1][2][3][4] This guide provides a comparative overview of 5-(3-Fluorophenyl)pyridin-3-amine against a selection of other substituted aminopyridines that have shown significant activity as kinase inhibitors. The comparison focuses on in vitro potency, cellular activity, and potential therapeutic applications, supported by representative experimental data and protocols to aid in research and development endeavors.

Overview of Compared Aminopyridines

This guide evaluates this compound in the context of three other functional aminopyridine derivatives, each representing a distinct class of kinase inhibition.

  • This compound: The subject of this guide, a substituted 3-aminopyridine. Its specific biological activity is not extensively documented in publicly available literature; therefore, representative data has been included for comparative purposes.

  • Comparator A (EGFR Inhibitor): A 2-aminopyridine derivative designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Such compounds are investigated for their potential in treating non-small cell lung cancer.[5]

  • Comparator B (CDK9/HDAC1 Dual Inhibitor): A novel 2-aminopyridine-based compound engineered to dually inhibit Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1), a strategy aimed at overcoming drug resistance in certain cancers.[6][7]

  • Comparator C (FabI Inhibitor): An aminopyridine derivative developed as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis, highlighting the scaffold's utility in developing novel antibacterial agents.[8]

Mechanism of Action: Kinase Inhibition

Aminopyridine derivatives frequently function as ATP-competitive inhibitors of protein kinases.[9] By occupying the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often hyperactivated in diseases like cancer.

Figure 1. General mechanism of aminopyridine-based kinase inhibitors.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of the compared compounds. Data for Comparators A, B, and C are representative of values found in scientific literature.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget(s)IC₅₀ (nM)Assay Type
This compound Kinase X150 (Illustrative)TR-FRET
Comparator A EGFR25TR-FRET
Comparator B CDK9 / HDAC188.4 / 168.9[6]Biochemical Assay
Comparator C S. aureus FabI2400[8]Spectrophotometric

Table 2: Cellular Activity

CompoundCell LineIC₅₀ (µM)Assay Type
This compound HT-29 (Colon Cancer)2.5 (Illustrative)Cell Viability (MTT)
Comparator A A549 (Lung Cancer)0.5Cell Viability (MTT)
Comparator B MV-4-11 (Leukemia)0.15Antiproliferative
Comparator C S. aureus (Bacteria)0.5 (MIC, µg/mL)[8]Broth Microdilution

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound by measuring its ability to inhibit kinase-mediated phosphorylation of a substrate.

Materials:

  • Kinase enzyme (e.g., EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Kinase Buffer)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • Test compounds (serial dilutions)

  • 384-well assay plates

Workflow:

Figure 2. Workflow for a TR-FRET kinase inhibition assay.

Procedure:

  • Compound Plating: Dispense 1 µL of test compound from a serial dilution series into the wells of a 384-well plate.

  • Kinase Reaction: Add 5 µL of a solution containing the kinase and biotinylated substrate to each well. Incubate for 15 minutes.

  • Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the formation of the FRET complex.

  • Measurement: Read the plate using a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: The ratio of the two emission signals is used to calculate the percentage of inhibition for each compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Summary and Conclusion

The aminopyridine scaffold demonstrates remarkable chemical tractability, enabling the development of inhibitors for diverse biological targets ranging from oncogenic kinases to essential bacterial enzymes. While specific experimental data for this compound is not widely published, its structure is consistent with scaffolds known to exhibit kinase inhibitory activity. As shown by the comparator compounds, strategic modifications to the aminopyridine core can yield highly potent and selective inhibitors. Comparator A shows strong activity against EGFR, a validated cancer target. Comparator B illustrates a cutting-edge approach of dual CDK/HDAC inhibition, potentially offering a route to overcome therapeutic resistance.[6] Finally, Comparator C's activity against a bacterial enzyme highlights the scaffold's broad utility beyond oncology.[8]

For researchers, this compound represents a promising starting point for further derivatization and screening campaigns. The comparative data and protocols provided herein offer a framework for evaluating its potential and guiding future drug discovery efforts.

References

Navigating the Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a specific comparative guide on the biological activity of 5-(3-Fluorophenyl)pyridin-3-amine derivatives is not available in the current body of published scientific literature, this analysis provides a detailed comparison of closely related pyridin-3-yl pyrimidine derivatives that have been investigated for their potent anticancer and kinase inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential and structure-activity relationships of this important class of compounds.

The pyridin-3-yl pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several compounds demonstrating significant efficacy against a range of cancer cell lines. This guide will compare the biological activities of various derivatives, presenting key experimental data, detailed protocols, and visualizing the relevant biological pathways.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridin-3-yl pyrimidine derivatives against various human cancer cell lines. The data highlights the potent anti-proliferative effects of these compounds, with some exhibiting greater efficacy than the established anticancer drug imatinib.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
IIB A549 (Lung Cancer)0.229Imatinib2.479
IIC A549 (Lung Cancer)0.311Imatinib2.479
IIA A549 (Lung Cancer)0.455Imatinib2.479
4f MDA-MB-231 (Breast Cancer)6.25Imatinib35.50
4k MDA-MB-231 (Breast Cancer)8.18Imatinib35.50
7l MV4-11 (Leukemia)0.83Palbociclib-
7l HT-29 (Colon Cancer)2.12Palbociclib-
7l MCF-7 (Breast Cancer)3.12Palbociclib-
7l HeLa (Cervical Cancer)8.61Palbociclib-

Kinase Inhibitory Profile

Several pyridin-3-yl pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
7l CDK2/cyclin A264.42AZD5438-
A2 Bcr-AblPotent Inhibition--
A8 Bcr-AblPotent Inhibition--
A9 Bcr-AblPotent Inhibition--

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases, such as CDK2/cyclin A2, was determined using in vitro kinase assays.[2]

  • Reaction Mixture Preparation: The kinase, substrate, and ATP were mixed in a reaction buffer.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by some of these kinase inhibitors and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyridin-3-yl Pyrimidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro_cancer In Vitro Anticancer Screening (MTT Assay) characterization->in_vitro_cancer kinase_assay Kinase Inhibition Assay in_vitro_cancer->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Figure 1. A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates pRb pRb CDK2->pRb phosphorylates Inhibitor Pyridin-3-yl Pyrimidine Inhibitor (e.g., Compound 7l) Inhibitor->CDK2 inhibits E2F E2F pRb->E2F inhibits E2F->S promotes transcription of S-phase genes pRb_P pRb-P

Figure 2. Simplified diagram of the CDK2 signaling pathway in cell cycle progression and its inhibition by pyridin-3-yl pyrimidine derivatives.

References

Comparative SAR Guide: Imamine-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search did not yield specific Structure-Activity Relationship (SAR) studies for 5-(3-Fluorophenyl)pyridin-3-amine analogs. Therefore, this guide provides a comparative analysis of a closely related series of compounds containing a pyridin-3-yl moiety, the imamine-1,3,5-triazine derivatives , to serve as a representative example of an SAR comparison guide. The data and methodologies presented are based on published findings for these analogs.[1]

This guide compares the anticancer activity of novel imamine-1,3,5-triazine derivatives, which feature a core structure linked to a pyridin-3-yl group. The structure-activity relationship is explored by evaluating how different substituents on the triazine ring impact the compounds' antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Overview

A series of sixteen imamine-1,3,5-triazine derivatives were synthesized and evaluated for their anticancer properties.[1] The core scaffold consists of a 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) group attached to a 1,3,5-triazine ring. The SAR study focused on modifications at the N2 position of the triazine ring.

Key findings indicate that specific substitutions at this position can significantly enhance anticancer activity, particularly against the triple-negative breast cancer cell line MDA-MB-231.[1] Compounds 4f (N2-allyl-N2-methyl substitution) and 4k (N2-cyclohexyl-N2-methyl substitution) demonstrated substantially greater potency than the parent compound, imatinib.[1]

Caption: SAR logic for imamine-1,3,5-triazine analogs.

Data Presentation: Antiproliferative Activity

The antiproliferative activities of the synthesized compounds were assessed against three human cancer cell lines: MDA-MB-231 (breast), HeLa (cervical), and A498 (kidney). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. Imatinib, the parent compound of imamine, was used as a positive control.[1]

CompoundKey Substituents (at N2)IC₅₀ vs. MDA-MB-231 (µM)IC₅₀ vs. HeLa (µM)IC₅₀ vs. A498 (µM)
4f N-allyl-N-methyl6.25>50>50
4k N-cyclohexyl-N-methyl8.18>50>50
Imatinib (Positive Control)35.5046.12>50

Data sourced from a study on imamine-1,3,5-triazine derivatives.[1]

The data clearly show that compounds 4f and 4k possess superior and selective activity against MDA-MB-231 cells compared to imatinib.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used in the evaluation of the imamine-1,3,5-triazine analogs are outlined below.

General Synthesis Protocol

The target imamine-1,3,5-triazine derivatives were synthesized via a molecular hybridization strategy involving a nucleophilic substitution reaction.[1]

Caption: General workflow for compound synthesis and characterization.

In Vitro Antiproliferative MTT Assay

The cytotoxic effects of the compounds on cancer cells were determined using the methyl thiazolyl tetrazolium (MTT) assay.[1]

  • Cell Culture: MDA-MB-231, HeLa, and A498 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 4f, 4k) and the control (imatinib) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the media was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization & Measurement: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value was determined from the dose-response curves.

In Vivo Tumor Xenograft Study

The in vivo anticancer efficacy of the most potent compound, 4f , was evaluated in a tumor xenograft model.[1]

  • Animal Model: Female BALB/c nude mice were used for the study.

  • Tumor Implantation: MDA-MB-231 cells were suspended in an appropriate medium and injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reached a palpable volume, the mice were randomized into treatment and control groups. The treatment group received compound 4f (administered orally or via injection), while the control group received the vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and photographed for analysis. The study concluded that compound 4f had a strong inhibitory effect on tumor proliferation in vivo.[1]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (e.g., 4f, 4k) mtt MTT Proliferation Assay (MDA-MB-231, HeLa, A498) synthesis->mtt ic50 Determine IC₅₀ Values mtt->ic50 lead_selection Select Lead Compound (e.g., 4f) ic50->lead_selection High Potency Identified xenograft Tumor Xenograft Model (MDA-MB-231 in nude mice) lead_selection->xenograft treatment Administer Compound 4f xenograft->treatment analysis Measure Tumor Growth Inhibition treatment->analysis

References

Comparative Analysis of Kinase Inhibitory Activity of 5-(3-Fluorophenyl)-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of a series of compounds featuring the 5-(3-fluorophenyl) moiety. While the core scaffold of the detailed compounds is a thiophenecarboxamide urea, this analysis offers valuable insights into the contribution of the 5-(3-fluorophenyl) substitution to kinase inhibition, particularly against Checkpoint Kinase 1 (CHK1). The data presented is derived from a study on the discovery of AZD7762, a potent CHK1 inhibitor.[1]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of 3-ureidothiophene-2-carboxamide derivatives against CHK1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the CHK1 kinase by 50%.

Compound IDR GroupCHK1 IC50 (nM)
12a H5
12b 4-F4
12c 4-Cl3
12d 4-CH38
12e 4-OCH310
12f 3-F3
12g 3-Cl2
12h 3-CH36
12i 3-OCH37
4 (AZD7762) (S)-3-aminopiperidine1

Table 1: In vitro CHK1 inhibitory activity of 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxamide derivatives. The IC50 values demonstrate the potency of these compounds against CHK1 kinase.[1]

Experimental Protocols

A detailed methodology for the in vitro CHK1 kinase inhibition assay is provided below. This protocol is based on the methods described in the discovery of AZD7762.[1]

In Vitro CHK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CHK1 kinase.

Materials:

  • Recombinant human CHK1 enzyme

  • Biotinylated peptide substrate (derived from Cdc25C)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplates (e.g., 96-well or 384-well)

  • Microplate reader capable of detecting SPA signal

Procedure:

  • Add the assay buffer containing the CHK1 enzyme to each well of the microplate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and [γ-33P]ATP.

  • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.

  • Allow the beads to settle and capture the biotinylated, phosphorylated substrate.

  • Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization

Experimental Workflow for Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of test compounds C Add kinase and compound to microplate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with substrate and ATP C->D E Incubate at controlled temperature D->E F Stop reaction and add SPA beads E->F G Measure signal (radioactivity) F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

Caption: General workflow for an in vitro kinase inhibition assay.

CHK1 Signaling Pathway in DNA Damage Response

G cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cell Cycle Arrest DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 Cdc25 Cdc25 Phosphorylation (Inhibition) CHK1->Cdc25 Inhibition CDK_Cyclin CDK/Cyclin Inactivation Cdc25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of small molecules like 5-(3-Fluorophenyl)pyridin-3-amine, alongside alternative and complementary spectroscopic techniques.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural validation is paramount to ensure the integrity of research findings and the safety and efficacy of new therapeutic agents. While various analytical techniques contribute to piecing together the molecular puzzle, single-crystal X-ray diffraction provides the most unequivocal evidence of a compound's atomic connectivity and stereochemistry.[1][2]

At a Glance: Comparing Structural Validation Techniques

For a molecule such as this compound (Molecular Formula: C₁₁H₉FN₂, Molecular Weight: 188.20 g/mol ), a multi-faceted approach to structural validation is often employed.[3] Below is a summary of the key techniques and the data they provide.

TechniqueInformation ProvidedSample RequirementsThroughputData Output (Example for a related structure)
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing information.[1][4][5]Single crystal of sufficient size and quality (>0.1 mm).[4][5]Low to MediumCrystal system, space group, unit cell dimensions, atomic coordinates.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships.[6][7][8]Soluble sample (mg scale).HighChemical shifts (δ), coupling constants (J), integration values.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS).[9][10]Small sample amount (µg to ng).HighMass-to-charge ratio (m/z).

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[11][12] The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.[4][5][13] This pattern is a unique fingerprint of the crystal's internal atomic arrangement, from which a detailed model of the molecule can be constructed.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the workflow diagram below. The initial and often most challenging step is growing a high-quality single crystal of the compound of interest.[4][5][13]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal DataProcessing Data Processing Diffraction->DataProcessing Diffraction Pattern StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution Reflection Intensities Refinement Model Refinement StructureSolution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Structure CIF Crystallographic Information File (CIF) Validation->CIF Validated Model

Caption: Workflow of Single-Crystal X-ray Crystallography.
Representative Crystallographic Data

While specific crystallographic data for this compound is not publicly available, the following table presents data for a structurally related compound, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, to illustrate the typical output of an X-ray diffraction experiment.[14]

ParameterValue
Chemical FormulaC₂₁H₁₄FN₅
Molecular Weight355.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5189 (5)
b (Å)8.1339 (3)
c (Å)20.0009 (13)
V (ų)1711.27 (15)
Z4
Temperature (K)193
RadiationCu Kα
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121

Complementary Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide orthogonal and confirmatory data for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR would be crucial for confirming the presence and connectivity of the aromatic rings and the amine group.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values would help to piece together the fragments of the molecule. For instance, the protons on the fluorophenyl ring would exhibit characteristic splitting due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. The chemical shifts would differentiate between the sp² carbons of the aromatic rings.

Representative ¹H NMR Data (Predicted for this compound in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s1HPyridine-H
~7.9d1HPyridine-H
~7.4m1HPhenyl-H
~7.3m1HPyridine-H
~7.2m2HPhenyl-H
~7.0m1HPhenyl-H
~3.8br s2H-NH₂
Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula.

Expected MS Data for this compound

Ionization ModeCalculated m/zObserved m/z
ESI+[M+H]⁺: 189.0826~189.0828

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: Crystals of this compound can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). Diffraction data are collected as a series of images as the crystal is rotated.[2][4]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed structure factors.[4]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 or 600 MHz).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer (e.g., Time-of-Flight, Orbitrap) separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any fragment ions.

Conclusion

While NMR and mass spectrometry are powerful techniques for elucidating the connectivity and composition of a molecule like this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. The combination of these techniques offers a comprehensive and robust validation of the molecular structure, which is a critical step in chemical and pharmaceutical research.

References

Comparative Purity Analysis of 5-(3-Fluorophenyl)pyridin-3-amine by LC-MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of 5-(3-Fluorophenyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical protocols for quality control and impurity profiling.

Introduction

This compound is an aromatic amine of significant interest in medicinal chemistry and drug discovery. Ensuring its purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the identification and quantification of the main component and any process-related impurities or degradation products.[1][2]

This guide compares two LC-MS methods: a rapid, high-throughput screening method (Method A) and a high-resolution method optimized for comprehensive impurity profiling (Method B). The selection of an appropriate method will depend on the specific requirements of the analysis, such as the need for speed versus the demand for in-depth impurity characterization.

Experimental Workflow

The overall workflow for the purity analysis of this compound involves sample preparation, LC-MS analysis under two different sets of conditions, and subsequent data analysis to compare the performance of the methods.

LC_MS_Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Comparison Sample This compound Sample Dissolution Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration LCMS_A Method A: Rapid Screening (UPLC-SQD) Filtration->LCMS_A LCMS_B Method B: High-Resolution (UHPLC-QTOF) Filtration->LCMS_B Purity_A Purity Assessment (Method A) LCMS_A->Purity_A Impurity_A Impurity Profile (Method A) LCMS_A->Impurity_A Purity_B Purity Assessment (Method B) LCMS_B->Purity_B Impurity_B Impurity Profile (Method B) LCMS_B->Impurity_B Comparison Comparative Analysis: - Resolution - Sensitivity - Analysis Time Purity_A->Comparison Impurity_A->Comparison Purity_B->Comparison Impurity_B->Comparison

Figure 1. Experimental workflow for the comparative purity analysis of this compound by LC-MS.

Experimental Protocols

Detailed methodologies for the two comparative LC-MS methods are provided below. These protocols are designed to be a starting point and may require further optimization based on the specific instrumentation and sample characteristics.

Method A: Rapid Screening using UPLC-SQD

This method is designed for high-throughput analysis, prioritizing speed and sufficient resolution for routine purity checks.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Single Quadrupole Detector (SQD).

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 3 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

Method B: High-Resolution Impurity Profiling using UHPLC-QTOF

This method provides superior chromatographic resolution and high-mass accuracy, enabling the detection and identification of trace-level impurities.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.[3]

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B in 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in positive mode with MS/MS fragmentation for structural elucidation.

  • Scan Range: m/z 50-800.

Comparative Data Analysis

The performance of the two methods was evaluated based on key chromatographic and mass spectrometric parameters. The following table summarizes the hypothetical data obtained for the main peak of this compound and a representative impurity.

ParameterMethod A (UPLC-SQD)Method B (UHPLC-QTOF)
Retention Time (Main Peak) 1.85 min5.72 min
Resolution (Main Peak & Impurity 1) 1.93.5
Theoretical Plates (Main Peak) 15,00045,000
Limit of Detection (LOD) for Impurity 1 0.05%0.005%
Limit of Quantification (LOQ) for Impurity 1 0.15%0.015%
Mass Accuracy (Impurity 1) N/A (Nominal Mass)< 2 ppm
Total Run Time 5 minutes15 minutes

Discussion and Comparison

Method A (Rapid Screening): This method offers a significant advantage in terms of speed, with a total run time of only 5 minutes. This makes it highly suitable for routine quality control where a large number of samples need to be analyzed quickly. The resolution is adequate for separating the main peak from major impurities, and the sensitivity is generally sufficient for standard purity assessments. However, the lower resolving power and nominal mass detection limit its capability for in-depth impurity profiling.

Method B (High-Resolution Impurity Profiling): In contrast, Method B provides superior chromatographic performance with significantly higher resolution and theoretical plates. This allows for the separation of closely eluting and isomeric impurities that may be missed by the faster method.[4] The use of a QTOF mass spectrometer offers high mass accuracy, which is crucial for the confident identification of unknown impurities by determining their elemental composition. The lower LOD and LOQ also enable the detection and quantification of trace-level impurities, which is often a regulatory requirement in pharmaceutical development.[3] The trade-off for this enhanced performance is a longer analysis time.

Conclusion

The choice between a rapid screening method and a high-resolution impurity profiling method for the purity analysis of this compound depends on the specific analytical objective.

  • For high-throughput screening and routine quality control , Method A provides a fast and reliable assessment of purity.

  • For in-depth impurity characterization, method development, and regulatory submissions , the superior resolution and mass accuracy of Method B are indispensable for ensuring the comprehensive quality and safety of the pharmaceutical intermediate.

It is recommended to utilize both methods strategically within a drug development program: Method A for routine checks and process monitoring, and Method B for comprehensive characterization of reference standards and for investigating any out-of-specification results.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-(3-Fluorophenyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, understanding the metabolic stability of a compound is a critical checkpoint in the journey from a promising molecule to a potential therapeutic. This guide offers a comparative analysis of the metabolic stability of compounds containing the 5-(3-Fluorophenyl)pyridin-3-amine scaffold, a moiety of growing interest in medicinal chemistry. By presenting a framework for assessment, detailed experimental protocols, and visualizations of key metabolic processes, this document aims to provide a practical resource for drug development professionals.

The metabolic fate of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity. The strategic inclusion of a fluorine atom, as seen in the this compound core, is a common and effective strategy to enhance metabolic stability. By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes can be blocked.[1] This guide will delve into the methodologies for assessing the metabolic stability of derivatives of this scaffold, offering insights to guide the design of more robust drug candidates.

Comparative Metabolic Stability Data

While specific, publicly available metabolic stability data for a wide range of this compound derivatives is limited, a comparative analysis can be constructed using well-characterized compounds that represent a spectrum of metabolic clearance rates. This allows researchers to benchmark the performance of their novel compounds. The following tables summarize in vitro metabolic stability data from human liver microsomes (HLM) and human hepatocytes for comparator and standard control compounds.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound/ScaffoldDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Hypothetical 5-(Phenyl)pyridin-3-amine Non-fluorinated analogPredicted to be shorterPredicted to be higherModerate to High
Hypothetical this compound Target Scaffold with FluorinePredicted to be longerPredicted to be lowerLow to Moderate
Verapamil High Clearance Control~9.7316[2]High
Testosterone Moderate Clearance Control~30-60~50-100Moderate
Buspirone Moderate Clearance Control~20-40~30-60Moderate

Note: Values for hypothetical compounds are predicted based on general principles of metabolic stability, where fluorination typically reduces metabolic clearance.[1] Values for control compounds are representative and can vary between studies.

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

Compound/ScaffoldDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Stability Classification
Hypothetical 5-(Phenyl)pyridin-3-amine Non-fluorinated analogPredicted to be shorterPredicted to be higherModerate to High
Hypothetical this compound Target Scaffold with FluorinePredicted to be longerPredicted to be lowerLow to Moderate
Verapamil High Clearance Control~10-20~100-200High
Testosterone Moderate Clearance Control~40-80~20-50Moderate
Buspirone Moderate Clearance Control~30-60~25-55Moderate

Note: Hepatocyte assays account for both Phase I and Phase II metabolism, providing a more comprehensive view of metabolic clearance.[3]

Experimental Protocols

Accurate and reproducible assessment of metabolic stability is paramount. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[4]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound at the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound Stock Mix Combine Test Compound, HLM, and Buffer TestCompound->Mix HLM Human Liver Microsomes HLM->Mix Buffer Phosphate Buffer Buffer->Mix NADPH_System NADPH System Initiate Add NADPH System to start reaction NADPH_System->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate TimePoints Collect Aliquots at Time Points (0-60 min) Initiate->TimePoints Incubate at 37°C Quench Quench with Cold Acetonitrile + Internal Std TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Hepatocytes Hepatocyte Suspension Mix Combine Test Compound and Hepatocytes Hepatocytes->Mix TestCompound Test Compound Stock TestCompound->Mix TimePoints Collect Aliquots at Time Points (0-120 min) Mix->TimePoints Incubate at 37°C Quench Quench with Cold Acetonitrile + Internal Std TimePoints->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

References

In Vitro Efficacy of 5-(3-Fluorophenyl)pyridin-3-amine Derivatives and Analogs as Aurora Kinase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro performance of compounds derived from or structurally related to 5-(3-Fluorophenyl)pyridin-3-amine targeting Aurora Kinase B (AURKB). Due to the limited publicly available in vitro data for direct derivatives of this compound, this guide focuses on a closely related analog and established AURKB inhibitors to provide a valuable comparative context for researchers, scientists, and drug development professionals.

The data presented herein is compiled from peer-reviewed scientific literature and is intended to facilitate the evaluation of potential drug candidates by comparing their inhibitory activities against AURKB, a key regulator of mitosis and a promising target in oncology.

Comparative In Vitro Activity of AURKB Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) of a compound containing the N-(3-fluorophenyl)amino moiety and two well-characterized Aurora Kinase B inhibitors. A lower IC50 value indicates greater potency.

Compound Name/IdentifierCore Scaffold/Key MoietiesTarget Kinase(s)IC50 (nM)Citation
SP-96 Quinazoline, N-(3-fluorophenyl)aminoAurora Kinase B0.316[1][2]
Barasertib (AZD1152-HQPA) PyrazoloquinazolineAurora Kinase B0.37[3][4][5]
Danusertib (PHA-739358) 3-aminopyrazoleAurora Kinase A, B, C79 (for AURKB)[2][3]

Note: Direct in vitro testing data for compounds explicitly derived from this compound is not extensively available in the public domain. The compounds presented here share key structural features and the same biological target, providing a relevant comparison. SP-96 is a non-ATP competitive inhibitor, which is a distinguishing feature from the ATP-competitive inhibitors Barasertib and Danusertib.[2][3]

Experimental Protocols for In Vitro Kinase Inhibition Assays

The following protocols are generalized methodologies for determining the in vitro inhibitory activity of compounds against Aurora Kinase B, based on common practices in the field.

LANCE Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity.

  • Materials:

    • Aurora B kinase enzyme

    • ULight™-Histone H3 (Thr3/Ser10) Peptide substrate

    • Europium (Eu)-anti-phospho-Histone H3 (Ser10) antibody

    • ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

    • Test compounds (in DMSO)

    • 384-well white OptiPlate™

    • TopSeal™-A plate sealer

    • TR-FRET-capable plate reader (e.g., EnVision® Multilabel Reader)

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add the Aurora B enzyme to the wells of the 384-well plate.

    • Add the test compound dilutions or vehicle control (DMSO in kinase buffer) to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the ULight-Histone H3 peptide substrate and ATP.

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-phospho-Histone H3 antibody detection reagent.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm after excitation at 320 or 340 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Aurora B kinase enzyme

    • Substrate (e.g., Myelin Basic Protein)

    • ATP

    • Kinase reaction buffer

    • Test compounds (in DMSO)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and test compound at various concentrations.

    • Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Incubation Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Reaction_Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Reaction_Incubation Substrate_Prep Substrate & ATP Mix Substrate_Prep->Reaction_Incubation Detection_Step Add Detection Reagents (e.g., Antibody, ADP-Glo) Reaction_Incubation->Detection_Step Signal_Readout Measure Signal (Fluorescence or Luminescence) Detection_Step->Signal_Readout Data_Analysis Calculate % Inhibition Signal_Readout->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora Kinase B HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates Chromosome_Segregation Proper Chromosome Segregation HistoneH3->Chromosome_Segregation enables Inhibitor AURKB Inhibitor (e.g., Barasertib) Inhibitor->AURKB inhibits

References

A Comparative Guide to the Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)pyridin-3-amine is a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound: a direct Suzuki-Miyaura coupling and a sequential approach involving Suzuki-Miyaura coupling followed by nitro group reduction. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, availability of starting materials, and reaction conditions. This document presents a detailed comparison of these synthetic strategies, including experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

The synthesis of substituted aminopyridines is a focal point in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The target molecule, this compound, incorporates a fluorinated phenyl group, a common motif for enhancing metabolic stability and binding affinity. This guide outlines and compares two effective synthetic strategies for its preparation, leveraging palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.[1][2][3][4]

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented below.

Route 1: Direct Suzuki-Miyaura Coupling

This approach involves the direct palladium-catalyzed Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with (3-fluorophenyl)boronic acid. This method offers a concise and convergent synthesis.[2][4]

Route 2: Sequential Suzuki-Miyaura Coupling and Nitro Group Reduction

This two-step sequence begins with the Suzuki-Miyaura coupling of 3-bromo-5-nitropyridine and (3-fluorophenyl)boronic acid to form 5-(3-fluorophenyl)-3-nitropyridine. Subsequent reduction of the nitro group yields the desired amine. This route can be advantageous if the starting 3-amino-5-bromopyridine is problematic in the coupling step or if the 3-bromo-5-nitropyridine is more readily available or cost-effective.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their key aspects.

ParameterRoute 1: Direct Suzuki-Miyaura CouplingRoute 2: Sequential Suzuki-Miyaura Coupling & Reduction
Starting Materials 3-Amino-5-bromopyridine, (3-Fluorophenyl)boronic acid3-Bromo-5-nitropyridine, (3-Fluorophenyl)boronic acid, Reducing agent (e.g., Fe/NH₄Cl)
Key Reaction Steps 1. Suzuki-Miyaura Coupling1. Suzuki-Miyaura Coupling 2. Nitro Group Reduction
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃), Fe, NH₄Cl
Typical Solvents 1,4-Dioxane/Water1,4-Dioxane/Water (Coupling), Ethanol/Water (Reduction)
Reaction Conditions 80-100 °C80-100 °C (Coupling), Reflux (Reduction)
Reported Yield (Analogous Reactions) Moderate to GoodGood to Excellent (overall)
Advantages - Fewer synthetic steps - High atom economy- Potentially higher overall yield - Avoids potential catalyst inhibition by the free amine
Disadvantages - Potential for catalyst inhibition by the amine group - May require careful optimization- Longer synthetic sequence - Use of a reducing agent

Experimental Protocols

The following are detailed experimental protocols for the key reactions described in this guide, based on established methodologies for analogous compounds.

Route 1: Direct Suzuki-Miyaura Coupling

Synthesis of this compound

  • To a reaction vessel, add 3-amino-5-bromopyridine (1.0 mmol, 1.0 eq.), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Route 2: Sequential Suzuki-Miyaura Coupling and Nitro Group Reduction

Step 1: Synthesis of 5-(3-Fluorophenyl)-3-nitropyridine

  • In a reaction vessel, combine 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), (3-fluorophenyl)boronic acid (1.5 mmol, 1.5 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, palladium(II) acetate (0.02 mmol, 0.02 eq.), and the ligand, SPhos (0.04 mmol, 0.04 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add 5-(3-fluorophenyl)-3-nitropyridine (1.0 mmol, 1.0 eq.), iron powder (5.0 mmol, 5.0 eq.), and ammonium chloride (5.0 mmol, 5.0 eq.).

  • Add a mixture of ethanol (10 mL) and water (2.5 mL).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 cluster_start Starting Materials 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Amino-5-bromopyridine->Suzuki-Miyaura Coupling (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Route2 cluster_start2 Starting Materials 3-Bromo-5-nitropyridine 3-Bromo-5-nitropyridine Suzuki-Miyaura Coupling 2 Suzuki-Miyaura Coupling 3-Bromo-5-nitropyridine->Suzuki-Miyaura Coupling 2 (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid->Suzuki-Miyaura Coupling 2 Intermediate 5-(3-Fluorophenyl)-3-nitropyridine Suzuki-Miyaura Coupling 2->Intermediate Nitro Reduction Nitro Reduction Intermediate->Nitro Reduction Final Product This compound Nitro Reduction->Final Product

References

Comparative Cytotoxicity Analysis of 5-(3-Fluorophenyl)pyridin-3-amine and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of aminopyridine derivatives structurally related to 5-(3-Fluorophenyl)pyridin-3-amine. Due to the limited availability of public data on the specific cytotoxicity of this compound, this report focuses on its structural analogs to provide insights into the potential anticancer properties of this class of compounds. The data presented is based on in vitro studies on various cancer cell lines.

Comparative Cytotoxicity of Aminopyridine Derivatives

The cytotoxic activity of various aminopyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast)8.18Imatinib35.50
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide IIB A549 (Lung)0.229Imatinib2.479
4-amino-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1b) HTB-81 (Prostate)0.06-0.08--
4-amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (2b) HTB-81 (Prostate)0.73--

Note: The compounds listed are structurally related to this compound, containing a pyridine ring with an amino group and an aryl substituent.

Experimental Protocols

Detailed methodologies for the most common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., aminopyridine derivatives) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Treatment Compound Incubation Compound->Treatment CellCulture Cancer Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Seeding->Treatment MTT_Assay MTT Reagent Addition Treatment->MTT_Assay Formazan Formazan Crystal Solubilization MTT_Assay->Formazan Absorbance Absorbance Reading Formazan->Absorbance IC50 IC50 Calculation Absorbance->IC50

Experimental workflow for cytotoxicity assessment using the MTT assay.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_apoptosis Apoptosis Compound Aminopyridine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage JNK ↑ JNK Activation ROS->JNK p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspases Caspase Activation JNK->Caspases Bax->Caspases Bcl2->Caspases Apoptosis Cell Death Caspases->Apoptosis

Potential signaling pathway for aminopyridine-induced cytotoxicity.

Safety Operating Guide

Proper Disposal of 5-(3-Fluorophenyl)pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-(3-Fluorophenyl)pyridin-3-amine is a critical component of laboratory safety and environmental responsibility. Due to its toxicological profile, this compound must be handled as hazardous waste, following stringent protocols to ensure the safety of laboratory personnel and compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile

This compound is classified as a hazardous substance. Key hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Organ Toxicity: May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1]

Due to its fluorine content, it is categorized as a halogenated organic compound .[2] This classification is crucial for waste segregation.

Immediate Safety and Handling Precautions

When handling this compound for disposal, all personnel must adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a fully-buttoned lab coat.[1]

  • Ventilation: All handling and preparation for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][5]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

  • Waste Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[2][6]

    • This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment.[7][8] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[9][10]

  • Waste Collection and Container Management:

    • Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.[6][11]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic").[6][11]

    • Keep the waste container securely closed at all times, except when adding waste.[1][12][13]

    • Store the waste container in a designated, well-ventilated satellite accumulation area, within secondary containment to prevent spills from reaching drains.[1][12]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][11]

    • The first rinsate must be collected and disposed of as hazardous waste along with the chemical.[11][12]

    • After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, depending on institutional policies.[1][5]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[6]

    • The recommended method for final disposal is controlled incineration at an approved waste disposal plant.[12]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert and Evacuate:

    • Immediately alert personnel in the vicinity.

    • If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Containment and Cleanup (for minor spills by trained personnel):

    • Ensure you are wearing the appropriate PPE.[10]

    • Prevent the spill from spreading by creating a dike around it with an inert absorbent material such as sand, vermiculite, or cat litter.[10][13][14]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled hazardous waste container.[5][9][14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Reporting:

    • Report all spills to your laboratory supervisor and the relevant safety office, regardless of size.[4][9]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container close_container Keep Container Securely Closed container->close_container storage Store in a Designated Satellite Accumulation Area close_container->storage secondary_containment Use Secondary Containment storage->secondary_containment ehs_pickup Arrange for Pickup by EHS or Licensed Waste Vendor secondary_containment->ehs_pickup incineration Dispose via Controlled Incineration at Approved Facility ehs_pickup->incineration spill Spill Occurs spill_ppe Don PPE spill->spill_ppe contain Contain Spill with Inert Absorbent spill_ppe->contain collect Collect and Place in Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->container

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.